1,4-Divinyloctafluorobutane
Description
The exact mass of the compound 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Divinyloctafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Divinyloctafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8/c1-3-5(9,10)7(13,14)8(15,16)6(11,12)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMAKAYKVRPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880145 | |
| Record name | 1,4-Divinylperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-65-9 | |
| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,7-octadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6-Octafluoroocta-1,7-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Divinylperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Navigating the Landscape of Fluorinated Monomers
An In-Depth Technical Guide to the Chemical Properties of 1,4-Divinyloctafluorobutane for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery. The unique physicochemical properties imparted by fluorine, such as high thermal and chemical stability, low surface energy, and altered electronic characteristics, have led to the development of a vast array of high-performance materials and specialized chemical entities.[1][2] Among these, fluorinated dienes represent a versatile class of building blocks, offering dual points of reactivity for polymerization and cycloaddition reactions. This guide focuses on a key member of this family: 1,4-divinyloctafluorobutane. As a semi-fluorinated monomer, it presents a compelling combination of a rigid, electron-deficient perfluorinated core and reactive vinyl end groups. Understanding the nuances of its chemical behavior is paramount for harnessing its full potential in the design of novel fluoropolymers and complex molecular architectures. This document serves as a comprehensive technical resource, providing in-depth insights into the synthesis, properties, and reactivity of 1,4-divinyloctafluorobutane, grounded in established scientific principles and field-proven methodologies.
Molecular Architecture and Physicochemical Profile
1,4-Divinyloctafluorobutane, systematically named 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene, possesses a unique molecular structure that dictates its chemical personality. A central, highly fluorinated butane chain provides a rigid and chemically resistant core, while the terminal vinyl groups offer sites for a variety of chemical transformations.
Caption: Chemical structure of 1,4-divinyloctafluorobutane.
The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the carbon backbone. This electronic feature significantly influences the reactivity of the adjacent vinyl groups.
Table 1: Physicochemical Properties of 1,4-Divinyloctafluorobutane
| Property | Value | Source |
| IUPAC Name | 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | N/A |
| CAS Number | 678-65-9 | N/A |
| Molecular Formula | C₈H₆F₈ | N/A |
| Molecular Weight | 254.12 g/mol | N/A |
| Boiling Point | 123 °C | N/A |
| Density | 1.329 g/cm³ | N/A |
| Refractive Index | 1.335 | N/A |
Synthesis of α,ω-Divinylperfluoroalkanes: A Representative Protocol
Conceptual Workflow for the Synthesis of α,ω-Divinylperfluoroalkanes
Caption: Generalized workflow for α,ω-divinylperfluoroalkane synthesis.
Detailed Experimental Protocol: Synthesis of a Representative α,ω-Divinylperfluoroalkane
This protocol is adapted from general procedures for the vinylation of perfluoroalkyl iodides.
Objective: To synthesize an α,ω-divinylperfluoroalkane via a Grignard reaction.
Materials:
-
1,n-Diiodoperfluoroalkane (e.g., 1,4-diiodooctafluorobutane)
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF to the dropping funnel and add a few drops to the magnesium.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color indicates the start of the Grignard formation.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the vinylmagnesium bromide.
-
-
Coupling Reaction:
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,n-diiodoperfluoroalkane in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared vinylmagnesium bromide solution to the diiodoperfluoroalkane solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α,ω-divinylperfluoroalkane.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of a Schlenk line and anhydrous solvents is critical to prevent the decomposition of the vinylmagnesium bromide.
-
Iodine Crystal: The small amount of iodine acts as an initiator for the Grignard reaction by activating the magnesium surface.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the diiodoperfluoroalkane is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous Ammonium Chloride Quench: This provides a mild acidic workup to hydrolyze any remaining Grignard reagent without causing significant degradation of the product.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1,4-Divinyloctafluorobutane
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features and Interpretation |
| ¹H NMR | 5.5 - 6.5 ppm | Complex multiplets in the vinyl region, characteristic of CH₂=CH- protons. |
| ¹⁹F NMR | -110 to -130 ppm | Multiple signals corresponding to the non-equivalent CF₂ groups in the perfluorinated chain. The chemical shifts are influenced by the proximity to the vinyl groups.[5] |
| ¹³C NMR | 110 - 140 ppm (sp²) 105 - 125 ppm (sp³) | Signals for the vinyl carbons and the highly deshielded carbons of the perfluorinated chain. |
| FTIR | ~3090 cm⁻¹ (=C-H stretch) ~1640 cm⁻¹ (C=C stretch) 1100 - 1300 cm⁻¹ (C-F stretch) | Strong C-F stretching bands are characteristic of fluorinated compounds. The presence of vinyl groups is confirmed by the =C-H and C=C stretching vibrations. |
| Mass Spec. | M⁺ at m/z 254 | The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of fluorine and fragmentation of the perfluoroalkyl chain. |
Chemical Reactivity and Applications
The dual reactivity of the vinyl groups in 1,4-divinyloctafluorobutane makes it a valuable monomer for the synthesis of advanced fluoropolymers and a building block in organic synthesis.
Polymerization
1,4-Divinyloctafluorobutane can undergo polymerization through its vinyl groups to form cross-linked fluoropolymers with high thermal and chemical resistance.[6] Free-radical polymerization is a common method for such monomers.
Illustrative Polymerization Scheme
Caption: Free-radical polymerization of 1,4-divinyloctafluorobutane.
The resulting polymers are expected to exhibit excellent thermal stability, chemical inertness, and low surface energy, making them suitable for applications in high-performance coatings, seals, and membranes.[2][7]
Cycloaddition Reactions
The vinyl groups of 1,4-divinyloctafluorobutane can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic and polycyclic structures. The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the diene system.
Illustrative Diels-Alder Reaction
Caption: Diels-Alder reaction involving 1,4-divinyloctafluorobutane.
This reactivity opens avenues for the synthesis of highly functionalized and structurally complex fluorinated molecules for applications in medicinal chemistry and materials science.
Safety and Handling
Fluorinated monomers should be handled with care in a well-ventilated fume hood.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Upon heating, fluoropolymers can release toxic decomposition products, and therefore, thermal processing should be conducted with adequate ventilation.[1]
Conclusion and Future Outlook
1,4-Divinyloctafluorobutane stands as a promising monomer and building block in the realm of fluorinated materials. Its unique combination of a stable perfluorinated core and reactive vinyl groups provides a platform for the development of novel polymers with exceptional properties. While further research is needed to fully elucidate its reaction scope and to develop more efficient synthetic routes, the foundational chemical principles outlined in this guide provide a strong framework for its exploration and application. The continued investigation of such fluorinated dienes will undoubtedly lead to advancements in materials science, with potential impacts on industries ranging from aerospace to biomedical devices.
References
-
Fearn, J. E. (n.d.). Synthesis of fluorodienes. NIST Technical Series Publications. [Link]
-
Fearn, J. E. (2012, May 15). Synthesis of fluorodienes. Internet Archive. [Link]
-
Ma, L., & Ma, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8099–8117. [Link]
- CN104529696A - Perfluoro-1,3-butadiene synthesis and purification method - Google Patents. (n.d.).
-
A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. (2020). International Journal of Engineering Science Invention (IJESI), 9(2), 45-54. [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ChemRxiv. [Link]
-
Perfluorinated Polymers, Perfluorinated Ethylene–Propylene Copolymers - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). MDPI. [Link]
-
SYNTHESIS OF 5-FLUOROSULFONYLPERFLUOROPENTYL VINYL ETHER – A NEW MONOMER FOR PERFLUOROSULFOACIDIC IONOMERS. (2024). Fluorine notes, 3(154). [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.). PMC. [Link]
-
Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2012). Plastics Europe. [Link]
-
Copolymerization of fluorinated monomers: recent developments and future trends. (n.d.). ResearchGate. [Link]
-
Perfluoro propyl vinyl ether. (n.d.). PubChem. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). ResearchGate. [Link]
-
Access to Fluorinated Dienes through Hydrofluorination of 2-En-4-ynoates. (2019). ResearchGate. [Link]
-
14.6: Diene Polymers - Natural and Synthetic Rubbers. (2024). Chemistry LibreTexts. [Link]
-
Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. (n.d.). PubMed. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC. [Link]
-
Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl... (n.d.). ResearchGate. [Link]
-
Guide to the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). Retrieved January 29, 2026, from [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC. [Link]
-
Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. (2023). PMC. [Link]
- US8536387B2 - Process for the synthesis of perfluorobutadiene - Google Patents. (n.d.).
-
The 1D 19F NMR spectra showing the fluoroproline signals of the two... (n.d.). ResearchGate. [Link]
-
Spectroscopic studies of poly(vinyl fluoride). (n.d.). OhioLINK. [Link]
-
Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
The Function of Conjugated Dienes in Organic Chemistry and Polymerization. (2024). Orango. [Link]
-
Analysis of novel hydroperoxides and other metabolites of oleic, linoleic, and linolenic acids by liquid chromatography-mass spectrometry with ion trap MSn. (n.d.). PubMed. [Link]
-
Perfluorocycloparaphenylenes. (2022). PMC. [Link]
-
Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). Retrieved January 29, 2026, from [Link]
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. (n.d.). PMC. [Link]
-
Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (n.d.). Redalyc. [Link]
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discovery and history of semi-fluorinated monomers
Topic: Discovery, Synthesis, and Biomedical Utility of Semi-Fluorinated Monomers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semi-fluorinated monomers (SFMs) and their corresponding alkanes (SFAs) represent a unique class of amphiphilic building blocks that bridge the gap between hydrocarbon lipophilicity and fluorocarbon lipophobicity. Unlike traditional surfactants driven by hydrophilic/hydrophobic contrast, SFMs self-assemble via the mutual immiscibility of their fluorinated (
Part 1: Historical Genesis & Evolution
The trajectory of semi-fluorinated compounds is non-linear, characterized by early synthesis, a period of dormancy, and a renaissance driven by material science and biomedicine.
The "Lost" Discovery (1962)
The synthesis of semi-fluorinated alkanes was first reported in 1962 [1].[1][2] However, these compounds were largely treated as chemical curiosities. Lacking immediate application, they fell into "oblivion" for over two decades.[2] The initial interest was purely synthetic, focusing on the radical addition of perfluoroalkyl iodides to alkenes.
The Material Science Renaissance (1984)
The true pivotal moment occurred in 1984 , when Rabolt, Russell, and Twieg at IBM Almaden Research Center "rediscovered" these molecules [2]. They characterized the solid-state structure of
-
Key Insight: They observed that these simple diblock molecules exhibited smectic liquid crystalline phases , a property previously thought to require rigid mesogenic cores (like biphenyls).
-
Impact: This defined SFAs as "primitive surfactants" capable of self-organization at interfaces, launching a new field of soft matter physics.
The Biomedical Pivot (1990s–2000s)
In the late 1990s, Meinert et al. recognized the biological inertness and specific gravity of SFAs, proposing them as vitreous substitutes [3]. This led to the development of high-purity SFAs (e.g., Perfluorohexyloctane,
Part 2: Chemical Architecture & Synthesis
To utilize SFMs in drug development, one must master their synthesis. The following protocol details the creation of a polymerizable semi-fluorinated methacrylate monomer, a critical precursor for side-chain fluorinated polymers (SCFPs).
Mechanism: The Amphiphilic Diblock
The core structure is
Validated Protocol: Synthesis of 1H,1H,2H,2H-Perfluorodecyl Methacrylate
Target Monomer:
Reagents:
-
1H,1H,2H,2H-Perfluorodecan-1-ol (
-OH) [CAS: 678-39-7] -
Methacryloyl Chloride [CAS: 920-46-7]
-
Triethylamine (TEA) (Acid scavenger)
-
Dichloromethane (DCM) (Solvent)
-
4-Methoxyphenol (MEHQ) (Polymerization inhibitor)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solubilization: Charge the flask with 1H,1H,2H,2H-Perfluorodecan-1-ol (0.1 mol) and anhydrous DCM (200 mL) . Add Triethylamine (0.12 mol) and a catalytic amount of MEHQ (50 ppm) . Cool the mixture to 0°C in an ice bath.
-
Causality: Cooling is critical. The reaction is exothermic; uncontrolled heat can trigger spontaneous polymerization of the methacryloyl chloride.
-
-
Addition: Dropwise add Methacryloyl Chloride (0.11 mol) diluted in 20 mL DCM over 60 minutes. Maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will become cloudy as triethylamine hydrochloride salts precipitate.
-
Workup (Self-Validating Step):
-
Filter off the amine salts.
-
Wash the filtrate sequentially with:
-
1N HCl (removes unreacted amine).
-
Sat.
(removes unreacted acid). -
Brine (dries the organic layer).
-
-
Validation: If the organic layer is not clear after drying over
, residual salts remain.
-
-
Purification: Concentrate via rotary evaporation. Purify the crude oil by vacuum distillation (
at 4 mmHg).-
Note: Column chromatography can also be used (Hexane/Ethyl Acetate 9:1), but distillation typically yields higher purity (>98%) required for controlled radical polymerization (ATRP/RAFT).
-
Visualization: Synthesis & Polymerization Logic
Figure 1: Synthetic pathway from fluorinated alcohol to side-chain fluorinated polymer, highlighting the critical esterification step.
Part 3: Physicochemical Properties
The utility of SFMs lies in their amphiphobicity . They are hydrophobic (repel water) AND lipophobic (repel oils/hydrocarbons), yet they solubilize oxygen and specific fluorinated drugs.[3]
Phase Behavior & Self-Assembly
Unlike standard surfactants that form spherical micelles, semi-fluorinated chains often form surface micelles or hemimicelles at interfaces due to the stiffness of the fluorocarbon chain (helical twist) versus the flexible hydrocarbon chain (trans-planar zigzag).
| Property | Hydrocarbon Chain ( | Fluorocarbon Chain ( | Interaction Result |
| Cross-Section | ~18-20 Ų | ~28-30 Ų | Steric mismatch drives tilting |
| Flexibility | High (Trans/Gauche) | Low (Stiff Helix) | Smectic/Lamellar ordering |
| Interaction | Van der Waals | Weak Polarizability | Segregation into domains |
Visualization: Smectic Ordering Model
Figure 2: Schematic of smectic ordering in semi-fluorinated alkanes, where fluorinated and hydrogenated segments segregate into distinct sub-layers.
Part 4: Biomedical Applications
Ophthalmology (The "EyeSol" Revolution)
Semi-fluorinated alkanes like Perfluorohexyloctane (
-
Mechanism: They have low surface tension (~20 mN/m) compared to water (~72 mN/m), allowing rapid spreading across the cornea.
-
Benefit: They prevent evaporation of the tear film (evaporative dry eye) without the need for preservatives, which often irritate the eye.
Oxygen Therapeutics
Due to the high electronegativity of fluorine, SFMs and SFAs have weak intermolecular forces, creating "cavities" that can solubilize gases.
-
Capacity: They can dissolve up to 40-50 vol% oxygen.
-
Application: Used in liquid ventilation (partial liquid ventilation for acute respiratory distress) and as artificial blood substitutes.
Part 5: Future Outlook & Regulatory Landscape
While SFMs offer unparalleled properties, the regulatory landscape is shifting due to PFAS (Per- and Polyfluoroalkyl Substances) concerns.
-
Differentiation: It is vital to distinguish polymeric fluoromaterials and stable SFAs from degrading small-molecule PFAS (like PFOA).
-
Trend: Research is moving toward cleavable fluorinated monomers —structures that retain the fluorinated benefit during use but degrade into benign, non-bioaccumulative fragments (e.g., short-chain
derivatives) post-application.
References
-
First Synthesis (1962): Proceedings of the Chemical Society, June 1962.[4] (Cited in Pharmaceutics 2023; 15(4): 1211). Link
-
Rabolt's Discovery (1984): Rabolt, J. F., Russell, T. P., & Twieg, R. J. (1984).[2] Structural studies of semifluorinated n-alkanes. 1. Synthesis and characterization of
in the solid state.[2] Macromolecules, 17(12), 2786-2794. Link -
Ophthalmology Application: Meinert, H., & Roy, T. (2000).[5][6] Semifluorinated alkanes—a new class of compounds with outstanding properties for use in ophthalmology.[3][5][6][7] European Journal of Ophthalmology, 10(3), 189-197.[3][5][6] Link
-
ATRP Polymerization Protocol: Wang, Z., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates. Journal of the American Chemical Society, 139(16), 5939-5945. Link
-
Review of Medical Applications: Tsagogiorgas, C., & Otto, M. (2023).[2] Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1211. Link
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- 5. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of 1,4-Divinyloctafluorobutane
Introduction: Unlocking the Potential of Fluorinated Polymers
The synthesis of fluorinated polymers offers a gateway to materials with exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical characteristics.[1][2] 1,4-Divinyloctafluorobutane (DVOFB) is a valuable fluorinated divinyl monomer that, upon polymerization, can yield highly cross-linked networks or, under controlled conditions, soluble polymers with pendant vinyl groups amenable to further modification. The resulting poly(1,4-divinyloctafluorobutane) and its derivatives are promising candidates for applications in advanced coatings, high-performance elastomers, and specialized membrane technologies.
This comprehensive guide provides a detailed exploration of the free radical polymerization of 1,4-divinyloctafluorobutane, offering researchers, scientists, and drug development professionals a robust framework for its synthesis and characterization. The protocols herein are designed to be self-validating systems, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the polymerization process.
Mechanism and Strategy: Taming the Reactivity of a Divinyl Monomer
Free radical polymerization proceeds through the classic steps of initiation, propagation, and termination.[3] In the case of a divinyl monomer like 1,4-divinyloctafluorobutane, the presence of two polymerizable double bonds introduces the possibility of cross-linking, leading to the formation of an insoluble gel.[4] The primary strategic consideration in the polymerization of DVOFB is, therefore, the control of this cross-linking process. By carefully selecting the reaction conditions, it is possible to favor the formation of linear or lightly branched, soluble polymers in the initial stages of the reaction. This is typically achieved by maintaining a low monomer concentration and stopping the reaction at a predetermined conversion before the gel point is reached.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| 1,4-Divinyloctafluorobutane (DVOFB) | ≥98% | Specialized Chemical Supplier | Store refrigerated and protect from light. |
| Azobisisobutyronitrile (AIBN) | ≥98% | Major Chemical Supplier | Recrystallize from methanol before use. |
| Benzoyl Peroxide (BPO) | ≥97% | Major Chemical Supplier | Store refrigerated. Handle with care. |
| Perfluorobenzoyl Peroxide | ≥97% | Specialized Chemical Supplier | A potential initiator for fluorinated systems.[5] |
| 1,1,2-Trichlorotrifluoroethane (CFC-113) | Anhydrous, ≥99% | Major Chemical Supplier | Use in a well-ventilated fume hood. |
| Perfluorotetradecahydrophenanthrene | ≥95% | Specialized Chemical Supplier | High-boiling solvent for fluorinated polymers.[3] |
| Acetone | ACS Grade | Major Chemical Supplier | For polymer precipitation and washing. |
| Methanol | ACS Grade | Major Chemical Supplier | For initiator recrystallization and polymer precipitation. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Major Chemical Supplier | For polymer characterization (GPC). |
| Deuterated Chloroform (CDCl₃) | ≥99.8 atom % D | Major Chemical Supplier | For NMR analysis. |
| Nitrogen or Argon Gas | High Purity (≥99.998%) | Gas Supplier | For creating an inert atmosphere. |
Experimental Protocols
Protocol 1: Solution Polymerization of 1,4-Divinyloctafluorobutane using AIBN
This protocol is designed to produce a soluble polymer by maintaining a low monomer concentration and controlling the reaction time to prevent excessive cross-linking.
1. Purification of Monomer and Initiator:
-
1,4-Divinyloctafluorobutane (DVOFB): To remove any inhibitors, pass the monomer through a short column of activated basic alumina immediately before use.
-
Azobisisobutyronitrile (AIBN): Recrystallize AIBN from methanol. Dissolve the AIBN in a minimal amount of warm methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the crystals by filtration and dry them under vacuum at room temperature.
2. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Purge the entire apparatus with high-purity nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.[6]
3. Polymerization Procedure:
-
In the reaction flask, dissolve the purified 1,4-Divinyloctafluorobutane (e.g., 5.0 g) in anhydrous 1,1,2-trichlorotrifluoroethane (e.g., 50 mL). The choice of a fluorinated solvent is crucial for ensuring the solubility of both the monomer and the resulting polymer.[7]
-
In a separate, small, dry vial, dissolve the recrystallized AIBN (e.g., 0.05 g, approximately 1 wt% relative to the monomer) in a small amount of the reaction solvent. The initiator concentration can be varied to control the molecular weight and polymerization rate.[8]
-
Heat the monomer solution to the desired reaction temperature (typically 60-70 °C for AIBN) using an oil bath.[9]
-
Once the temperature has stabilized, inject the AIBN solution into the reaction flask using a syringe.
-
Maintain the reaction at a constant temperature with vigorous stirring. The reaction time is a critical parameter to control the extent of conversion and prevent gelation. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) for analysis (e.g., by ¹H NMR to observe the disappearance of vinyl protons). A typical reaction time to obtain a soluble polymer might be in the range of 2-4 hours.
4. Polymer Isolation and Purification:
-
After the desired reaction time, cool the flask in an ice bath to quench the polymerization.
-
Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or acetone, with vigorous stirring to precipitate the polymer.[10]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of 1,4-Divinyloctafluorobutane (for Cross-linked Networks)
This protocol is designed to produce a highly cross-linked, insoluble polymer network.
1. Initiator Preparation:
-
Prepare a solution of the chosen initiator (e.g., benzoyl peroxide, typically 0.5-2 mol%) in a small amount of a suitable solvent that is volatile and will not interfere with the polymerization. The decomposition of benzoyl peroxide generally requires temperatures of 60°C or higher.[11]
2. Polymerization Procedure:
-
In a suitable reaction vessel (e.g., a glass vial with a sealable cap), add the purified 1,4-Divinyloctafluorobutane.
-
Add the initiator solution to the monomer and mix thoroughly.
-
Purge the vessel with nitrogen or argon to remove oxygen, which can inhibit free-radical polymerization.
-
Seal the vessel and place it in a preheated oven or oil bath at the desired temperature (e.g., 80-100 °C for benzoyl peroxide).
-
Allow the polymerization to proceed for a sufficient time to achieve high conversion (e.g., 12-24 hours). The result will be a solid, insoluble polymer.
3. Post-Polymerization Treatment:
-
Break the reaction vessel to retrieve the solid polymer.
-
The polymer can be ground into a powder and extracted with a suitable solvent (e.g., acetone) in a Soxhlet extractor to remove any unreacted monomer and soluble oligomers.
-
Dry the purified cross-linked polymer in a vacuum oven.
Characterization of Poly(1,4-Divinyloctafluorobutane)
A suite of analytical techniques is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the disappearance of the vinyl protons of the monomer and the appearance of new signals corresponding to the polymer backbone. For soluble polymers, the presence of residual vinyl protons indicates pendant vinyl groups.
-
¹⁹F NMR: Provides detailed information about the fluorinated segments of the polymer, confirming the integrity of the octafluorobutane unit.
-
¹³C NMR: Offers further structural elucidation of the polymer backbone.[2]
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
For soluble polymers, GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI is indicative of a more controlled polymerization.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is used to monitor the polymerization by observing the disappearance of the C=C stretching vibration of the vinyl groups and the appearance of C-C single bond stretches in the polymer backbone.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. For semi-crystalline polymers, the melting temperature (Tm) can also be identified.[5]
-
Data Presentation
Table 1: Representative Reaction Conditions and Polymer Properties for Solution Polymerization of 1,4-Divinyloctafluorobutane
| Entry | Initiator | Initiator Conc. (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | AIBN | 1.0 | CFC-113 | 65 | 2 | 45 | 15,000 | 2.1 |
| 2 | AIBN | 0.5 | CFC-113 | 65 | 3 | 60 | 25,000 | 2.5 |
| 3 | BPO | 1.0 | Perfluorotetradecahydrophenanthrene | 85 | 2.5 | 55 | 18,000 | 2.3 |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental setup and purity of the reagents.
Workflow and Pathway Diagrams
Diagram 1: Experimental Workflow for Solution Polymerization
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Application Notes and Protocols for the Anionic Polymerization of 1,4-Divinyloctafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed technical guide for the anionic polymerization of 1,4-divinyloctafluorobutane, a fluorinated divinyl monomer with significant potential for the synthesis of advanced fluoropolymers. While direct literature on the anionic polymerization of this specific monomer is scarce, this guide synthesizes established principles from the anionic polymerization of analogous compounds, namely 1,4-divinylbenzene and other fluorinated vinyl monomers, to propose a robust and scientifically grounded methodology. This application note covers the theoretical underpinnings, including reaction mechanisms and the influence of the perfluorinated chain, as well as detailed experimental protocols for achieving controlled polymerization and mitigating cross-linking. Characterization techniques for the resulting polymer and a thorough discussion of safety precautions are also included.
Introduction: The Promise of Poly(1,4-divinyloctafluorobutane)
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low coefficient of friction, and unique dielectric properties.[1][2][3] These characteristics stem from the high bond energy of the carbon-fluorine bond.[2] The introduction of a divinyl monomer, 1,4-divinyloctafluorobutane, presents an opportunity to create novel fluorinated polymers with a tailored network structure. The resulting poly(1,4-divinyloctafluorobutane) is anticipated to exhibit the advantageous properties of fluoropolymers, with the added dimension of a cross-linked or branched architecture, making it a candidate for applications in high-performance elastomers, chemically resistant coatings, and advanced materials for the electronics and biomedical fields.[3][4]
Anionic polymerization offers a powerful method for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[5][6] This technique is particularly well-suited for monomers with electron-withdrawing groups, a characteristic inherent to fluorinated alkenes.[7] However, the difunctional nature of 1,4-divinyloctafluorobutane introduces the significant challenge of controlling cross-linking to avoid premature gelation and to produce soluble, processable materials.[5]
This guide provides a comprehensive framework for navigating the anionic polymerization of 1,4-divinyloctafluorobutane, drawing parallels from the successful living anionic polymerization of 1,4-divinylbenzene.[5][8]
Proposed Anionic Polymerization of 1,4-Divinyloctafluorobutane: A Mechanistic Overview
The anionic polymerization of 1,4-divinyloctafluorobutane is proposed to proceed via a chain-growth mechanism involving initiation, propagation, and termination steps.[9] The presence of the electron-withdrawing octafluorobutane bridge is expected to enhance the susceptibility of the vinyl groups to nucleophilic attack by an anionic initiator.[7]
Initiation
The polymerization is initiated by the addition of a potent nucleophile, typically an organolithium compound such as n-butyllithium or sec-butyllithium, to one of the vinyl groups of the 1,4-divinyloctafluorobutane monomer.[6][7] This addition reaction forms a carbanionic species.
Propagation
The newly formed carbanion then acts as the propagating species, adding to the vinyl group of subsequent monomer molecules in a sequential manner. This chain-growth process leads to the formation of a polymer chain with a reactive carbanionic end-group.
Control of Cross-linking: A Critical Consideration
The primary challenge in the polymerization of divinyl monomers is the potential for cross-linking, where the propagating carbanion adds to the pendant vinyl group of another polymer chain, leading to the formation of an insoluble gel. Drawing from the successful strategies employed for 1,4-divinylbenzene, several approaches can be utilized to mitigate this issue:[5][8]
-
Low Monomer Concentration: Conducting the polymerization at a low monomer concentration can reduce the likelihood of intermolecular reactions.
-
Low Polymerization Temperature: Lowering the reaction temperature (e.g., to -78°C) can decrease the reactivity of the propagating species and enhance the selectivity for the polymerization of the monomer's vinyl groups over the pendant vinyl groups on the polymer chain.[8]
-
Use of Additives: The addition of certain salts, such as potassium tert-butoxide, has been shown to be highly effective in suppressing cross-linking during the anionic polymerization of 1,4-divinylbenzene.[5] This is attributed to the formation of a bulkier and less reactive initiating and propagating species.
Termination
In the absence of impurities, anionic polymerization can proceed in a "living" manner, where the propagating carbanions remain active until a terminating agent is intentionally introduced.[6] This living nature allows for the synthesis of block copolymers and polymers with functional end-groups. Termination can be achieved by adding a proton source, such as degassed methanol or water.
Experimental Protocols
Disclaimer: The following protocols are proposed methodologies based on analogous chemical systems. Researchers should exercise caution and perform small-scale trials to optimize conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Divinyloctafluorobutane | Polymerization Grade | Custom Synthesis | Must be rigorously purified and free of moisture and protic impurities. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Should be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |
| n-Butyllithium | 1.6 M in hexanes | Sigma-Aldrich | Titrate before use to determine the exact concentration. |
| Potassium tert-butoxide | >98% | Sigma-Aldrich | Sublimed grade is recommended. |
| Methanol | Anhydrous | Sigma-Aldrich | Degassed prior to use. |
| Argon or Nitrogen | High Purity (99.999%) | Local Supplier | Used for maintaining an inert atmosphere. |
Proposed Synthesis of Poly(1,4-divinyloctafluorobutane) via Living Anionic Polymerization
This protocol is adapted from the living anionic polymerization of 1,4-divinylbenzene.[5][8]
Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be rigorously cleaned, dried in an oven at >120°C overnight, and assembled hot under a stream of high-purity argon or nitrogen.
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) should be freshly distilled from a sodium/benzophenone ketyl still. 1,4-Divinyloctafluorobutane must be purified to remove any inhibitors and protic impurities. This can be achieved by distillation from a suitable drying agent like calcium hydride, followed by degassing through several freeze-pump-thaw cycles.
-
Initiator Preparation: In a Schlenk flask under an inert atmosphere, prepare a solution of potassium tert-butoxide in freshly distilled THF.
-
Polymerization Reaction: a. In a separate Schlenk flask equipped with a magnetic stir bar, add the desired amount of freshly distilled THF. b. Cool the flask to -78°C using a dry ice/acetone bath. c. To the cold THF, add the purified 1,4-divinyloctafluorobutane monomer via a gas-tight syringe. d. Slowly add the n-butyllithium initiator dropwise to the monomer solution while stirring vigorously. The appearance of a persistent color change may indicate the initiation of the polymerization. e. Immediately after the addition of the initiator, add the prepared solution of potassium tert-butoxide in THF. The amount of potassium tert-butoxide should be in molar excess relative to the initiator (e.g., 10-fold excess).[8] f. Allow the polymerization to proceed at -78°C for a predetermined time (e.g., 1-2 hours). The reaction mixture may become viscous as the polymer forms.
-
Termination: a. To terminate the polymerization, add a small amount of degassed, anhydrous methanol to the reaction mixture. The color of the solution should dissipate, indicating the quenching of the living anionic species.
-
Polymer Isolation and Purification: a. Allow the reaction mixture to warm to room temperature. b. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or a methanol/water mixture. c. Collect the precipitated polymer by filtration. d. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. e. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualization of Key Processes
Proposed Anionic Polymerization Mechanism
Caption: Proposed mechanism for the anionic polymerization of 1,4-divinyloctafluorobutane.
Experimental Workflow
Caption: A generalized experimental workflow for the anionic polymerization.
Characterization of Poly(1,4-divinyloctafluorobutane)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, thermal properties, and morphology.
| Technique | Parameter(s) Measured | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Polymer structure, confirmation of pendant vinyl groups, end-group analysis. | Signals corresponding to the polymer backbone and the unreacted pendant vinyl groups. The presence of initiator fragments at the chain end can confirm the initiation mechanism. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A narrow PDI (< 1.2) would be indicative of a controlled, living polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups (C-F, C=C). | Strong C-F stretching bands and characteristic peaks for the vinyl groups. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm) if applicable. | The Tg will provide insight into the polymer's thermal properties and degree of cross-linking. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. | High thermal stability is expected due to the fluorinated nature of the polymer. |
| Solubility Testing | Solubility in various organic solvents. | Limited solubility or swelling in certain solvents may indicate the degree of cross-linking. |
Potential Applications
The unique properties of poly(1,4-divinyloctafluorobutane) make it a promising candidate for a variety of advanced applications:
-
High-Performance Elastomers: The combination of a flexible perfluorinated backbone and the potential for controlled cross-linking could lead to elastomers with excellent chemical and thermal resistance.
-
Chemically Resistant Coatings: The fluoropolymer nature imparts inherent resistance to a wide range of chemicals, making it suitable for protective coatings in harsh environments.[4]
-
Low-Dielectric Constant Materials: Fluorinated polymers often exhibit low dielectric constants, making them attractive for applications in microelectronics and high-frequency communication systems.
-
Biomedical Materials: The biocompatibility of many fluoropolymers suggests potential applications in medical devices and drug delivery systems.[2]
-
Functional Materials: The pendant vinyl groups on the polymer backbone serve as reactive handles for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties.
Safety Precautions
The experimental procedures described herein involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Organolithium Reagents: n-Butyllithium and other organolithium compounds are highly pyrophoric and will ignite spontaneously upon contact with air and moisture. They are also corrosive. Always handle these reagents under an inert atmosphere (argon or nitrogen) using proper Schlenk line or glovebox techniques. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.
-
Anhydrous Solvents: Anhydrous solvents such as THF are flammable. Handle with care and avoid sources of ignition.
-
Fluorinated Compounds: While poly(1,4-divinyloctafluorobutane) is expected to be relatively inert, the monomer and its precursors may have unknown toxicity. Handle with care and avoid inhalation and skin contact.
References
-
Anionic and Radical Polymerizations. (2023, April 4). [Video]. YouTube. Retrieved from [Link]
-
Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Anionic addition polymerization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fluoride-initiated Anionic Ring-opening Polymerization: Mono- or Difunctional Polydimethylsiloxanes with Different Termini. (2022, April 3). ResearchGate. Retrieved from [Link]
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Anionic Dispersion Polymerization of 1,4-Divinylbenzene. (n.d.).pubs.acs.org. Retrieved from [Link]
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Living Anionic Polymerization. (2022, October 31). MDPI. Retrieved from [Link]
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Schaller, C. (2021, September 12). 2.6: Anionic Polymerization. Chemistry LibreTexts. Retrieved from [Link]
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Living Anionic Polymerization of Divinylbenzene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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What Is The Mechanism Of Anionic Addition Polymerization?. (2025, September 3). Chemistry For Everyone. Retrieved from [Link]
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The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. (2017, December 13). ResearchGate. Retrieved from [Link]
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Fluorinated polymers. (n.d.). ResearchGate. Retrieved from [Link]
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Fluoropolymer. (n.d.). In Wikipedia. Retrieved from [Link]
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Living Anionic Polymerization of 1,4-Divinylbenzene. (n.d.). ACS Publications. Retrieved from [Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. (n.d.). MDPI. Retrieved from [Link]
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The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. (n.d.). Beilstein Journals. Retrieved from [Link]
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Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH. (2011, April). Fluorine Notes. Retrieved from [Link]
-
Synthesis of 1,4-Dibromobutane from THF. (2019, November 17). [Video]. YouTube. Retrieved from [Link]
-
Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. (n.d.). Future4200. Retrieved from [Link]
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Fluoropolymers vs. Side-Chain Fluorinated Polymers. (n.d.). American Chemistry Council. Retrieved from [Link]
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What Are Fluorinated Acrylic Polymers?. (2025, May 12). Chemistry For Everyone. Retrieved from [Link]
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Synthesis of Fluorodienes. (n.d.). Semantic Scholar. Retrieved from [Link]
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Synthesis of 1,4-Dibromobutane from THF. (2019, November 18). [Video]. YouTube. Retrieved from [Link]
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Modern methods for the synthesis of perfluoroalkylated aromatics. (n.d.). RSC Publishing. Retrieved from [Link]
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2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. (n.d.). MDPI. Retrieved from [Link]
-
Organolithium Reagents. (2012, December 14). Standard Operating Procedure. Retrieved from [Link]
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Application Notes and Protocols for 1,4-Divinyloctafluorobutane as a Crosslinking Agent in Fluoropolymers
Introduction: Enhancing Fluoropolymer Performance through Covalent Crosslinking
Fluoropolymers are a class of high-performance polymers renowned for their exceptional thermal stability, chemical inertness, and low surface energy.[1][2] These properties arise from the high bond energy of the carbon-fluorine bond.[2] Fluoropolymers such as fluoroelastomers (FKM) and perfluoroalkoxy alkanes (PFA) are indispensable in demanding applications across the aerospace, automotive, chemical processing, and pharmaceutical industries.[1] However, in their thermoplastic state, these materials can exhibit creep under load at elevated temperatures and may swell in the presence of aggressive solvents.
To overcome these limitations and enhance their mechanical properties, thermal stability, and chemical resistance, fluoropolymers are often crosslinked to form a three-dimensional network structure. Peroxide-initiated crosslinking is a widely employed method for this purpose.[3] This process typically involves a peroxide initiator and a polyfunctional crosslinking agent, also known as a co-agent.
This document provides detailed application notes and protocols for the use of 1,4-divinyloctafluorobutane as a highly effective crosslinking agent for fluoropolymers. Its perfluorinated backbone ensures excellent compatibility with the fluoropolymer matrix, while the terminal vinyl groups provide reactive sites for the crosslinking reaction. The resulting crosslinked network exhibits superior thermal and chemical stability compared to those formed with non-fluorinated crosslinking agents.
Mechanism of Peroxide-Initiated Crosslinking with 1,4-Divinyloctafluorobutane
The crosslinking process is initiated by the thermal decomposition of an organic peroxide, which generates highly reactive free radicals. These radicals abstract hydrogen or halogen atoms from the fluoropolymer backbone, creating polymer radicals. These polymer radicals can then react with the vinyl groups of the 1,4-divinyloctafluorobutane, effectively incorporating the crosslinking agent into the polymer chain. A second polymer radical can then react with the other vinyl group of the same crosslinker molecule, forming a stable covalent crosslink between two polymer chains.
Caption: Peroxide-initiated crosslinking of fluoropolymers.
Synthesis of 1,4-Divinyloctafluorobutane (Illustrative Protocol)
Materials and Equipment:
-
1,4-diiodooctafluorobutane
-
Ethylene gas
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., tert-butanol)
-
High-pressure reaction vessel (autoclave) with magnetic stirring and temperature control
-
Schlenk line for inert atmosphere techniques
-
Rotary evaporator
-
Distillation apparatus
Protocol:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge the high-pressure reaction vessel with 1,4-diiodooctafluorobutane and the radical initiator (e.g., AIBN, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction vessel. The concentration of the starting material should be optimized, typically in the range of 0.1-0.5 M.
-
Ethylene Purge and Pressurization: Seal the reaction vessel, remove it from the glovebox, and connect it to a high-pressure line. Purge the vessel with ethylene gas several times to remove any residual air. Pressurize the vessel with ethylene to the desired pressure (e.g., 10-50 atm).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 70-90 °C for AIBN) with vigorous stirring. The reaction time will need to be optimized and can range from several hours to overnight.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ethylene.
-
Purification: Concentrate the reaction mixture using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure to yield 1,4-divinyloctafluorobutane.
Safety Precautions:
-
1,4-diiodooctafluorobutane is harmful if inhaled, causes serious eye damage, and may cause an allergic skin reaction.[4] It is also known to cause damage to the thyroid through prolonged or repeated exposure.[4] Handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-pressure reactions should be conducted behind a blast shield with appropriate safety measures in place.
Protocol for Crosslinking of a Fluoroelastomer (FKM) using 1,4-Divinyloctafluorobutane
This protocol provides a general procedure for the peroxide-initiated crosslinking of a commercial fluoroelastomer (FKM) using 1,4-divinyloctafluorobutane as the co-agent. The specific amounts of each component may need to be adjusted based on the grade of FKM and the desired final properties.
Materials and Equipment:
-
Fluoroelastomer (FKM) gum (e.g., a grade suitable for peroxide curing)
-
1,4-Divinyloctafluorobutane
-
Organic peroxide (e.g., 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane)
-
Acid acceptor (e.g., magnesium oxide, calcium hydroxide)
-
Carbon black or other fillers (optional)
-
Two-roll mill or internal mixer
-
Compression molding press
-
Post-curing oven
Compounding and Curing Protocol:
Sources
Application Notes and Protocols for the Copolymerization of 1,4-Divinyloctafluorobutane with Vinylidene Fluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Engineering Novel Fluoropolymers for Advanced Applications
Fluoropolymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] These characteristics are primarily attributed to the high bond energy of the carbon-fluorine bond.[1] Within this class of materials, copolymers of vinylidene fluoride (VDF) are particularly noteworthy for their piezoelectric, pyroelectric, and ferroelectric properties, making them invaluable in a range of applications from sensors and actuators to advanced biomedical devices.[2] The incorporation of a comonomer allows for the tuning of these properties, for instance, by modifying the crystallinity and morphology of the resulting polymer.[3]
This document provides a detailed guide to the synthesis and characterization of a novel fluoropolymer: a copolymer of vinylidene fluoride (VDF) and 1,4-divinyloctafluorobutane. The introduction of 1,4-divinyloctafluorobutane, a divinyl monomer, into the VDF polymer chain presents an opportunity to create crosslinked or branched structures. This can lead to materials with enhanced mechanical properties, tailored swelling behavior, and the potential for creating hydrogels or specialized coatings for applications in drug delivery, medical implants, and microfluidics.[2][4][5][6][7]
Reaction Mechanism and Considerations
The copolymerization of VDF and 1,4-divinyloctafluorobutane is anticipated to proceed via a free-radical mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator is thermally or photochemically decomposed to generate initial radicals. These highly reactive species then attack a monomer molecule, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. In this copolymerization, the growing chain end can be either a VDF or a 1,4-divinyloctafluorobutane radical, and it can add to either of the two monomers.
-
Termination: The growth of polymer chains is halted by various termination reactions, such as combination or disproportionation of two growing chains.
Special Considerations for a Divinyl Comonomer:
The presence of two vinyl groups in 1,4-divinyloctafluorobutane introduces the possibility of two competing reaction pathways during propagation:
-
Crosslinking: The second vinyl group of an incorporated 1,4-divinyloctafluorobutane unit can react with a separate growing polymer chain, leading to the formation of a network structure.
-
Cyclopolymerization: The second vinyl group can react intramolecularly with the radical end of the same polymer chain, forming a cyclic structure within the polymer backbone.
The prevalence of each pathway is dependent on factors such as monomer concentrations and reaction conditions.
Figure 2: A generalized experimental workflow for the synthesis and characterization of the copolymer.
Characterization of the Copolymer
Thorough characterization is essential to understand the structure and properties of the synthesized copolymer.
| Technique | Information Obtained | Key Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Copolymer composition (VDF vs. 1,4-divinyloctafluorobutane content)- Microstructure (head-to-head, head-to-tail linkages)- Evidence of cyclopolymerization or crosslinking | ¹H, ¹⁹F, and ¹³C NMR are all valuable. [8][11]¹⁹F NMR is particularly useful for fluoropolymers. [8][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Confirmation of functional groups from both monomers- Identification of characteristic C-F and C=C vibrations- Assessment of crystalline phases of PVDF (α, β, γ) | Can provide qualitative information about the incorporation of both monomers into the polymer chain. [12][13] |
| Thermal Analysis (TGA/DSC) | - TGA: Thermal stability and decomposition temperature- DSC: Glass transition temperature (Tg), melting temperature (Tm), and crystallinity | Useful for understanding the service temperature range and the effect of the comonomer on the thermal properties of PVDF. [10][14] |
| Gel Permeation Chromatography (GPC) | - Molecular weight distribution (Mw, Mn, and PDI)- Indication of branching or crosslinking | A significant increase in molecular weight or the presence of an insoluble fraction may indicate crosslinking. |
Potential Applications in Drug Development and Biomedical Research
The unique properties of fluoropolymers make them highly suitable for a variety of biomedical applications. [2][4][5][6][7]
-
Drug Delivery: Crosslinked copolymers can be designed to form hydrogels with controlled swelling properties, enabling the sustained release of therapeutic agents. [4]* Medical Devices: The biocompatibility and chemical inertness of fluoropolymers are advantageous for coatings on medical implants, catheters, and other devices to improve their performance and reduce adverse reactions in the body. [5][6][7]* Tissue Engineering: The tunable mechanical properties and biocompatibility of these copolymers could be leveraged to create scaffolds for tissue regeneration. [4]* Microporous Membranes: Fluoropolymers are widely used in the fabrication of microporous membranes for filtration and separation processes in the pharmaceutical industry. [6]
Conclusion
The copolymerization of vinylidene fluoride with 1,4-divinyloctafluorobutane offers a promising route to novel fluorinated materials with tunable properties. While the lack of specific reactivity data for 1,4-divinyloctafluorobutane necessitates an empirical approach to process optimization, the protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this new class of copolymers. The ability to introduce crosslinks or cyclic structures into the PVDF backbone opens up exciting possibilities for the development of advanced materials for a wide range of applications, particularly in the fields of drug development and biomedical science.
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Ameduri, B. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers, 13(16), 2684. [Link]
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Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
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O'Hagan, D., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883–2887. [Link]
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Wang, C., et al. (2022). Highly Selective Radical Relay 1,4-Oxyimination of Two Electronically Differentiated Olefins. Journal of the American Chemical Society, 144(1), 183–191. [Link]
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Rinaldi, P. L., & Duan, Y. (2020). Characterization of Backbone Structures in Poly(vinylidene fluoride-co-hexafluoropropylene) Copolymers by Multidimensional 19F NMR Spectroscopy. Macromolecules, 53(15), 6247–6257. [Link]
-
Ameduri, B., et al. (2020). Direct Radical Copolymerization of Vinylidene Fluoride with Vinylphosphonic Acid and Characterization of the Resulting poly(VDF-co-VPA) Copolymers. Macromolecules, 53(2), 539–549. [Link]
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Wang, Y., et al. (2019). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Advanced Drug Delivery Reviews, 151-152, 60-85. [Link]
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Duan, Y., & Rinaldi, P. L. (2015). Multidimensional 19F NMR Analyses of Terpolymers from Vinylidene Fluoride (VDF)–Hexafluoropropylene (HFP)–Tetrafluoroethylene (TFE). Macromolecules, 48(11), 3531–3544. [Link]
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The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. [Link]
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O'Hagan, D., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883–2887. [Link]
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Friesen, C. M., & Pulfer, J. (2025). Fluoropolymers in Medical Applications: Recent Progress and Development. Chemical Reviews. [Link]
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The Society of the Plastics Industry, Inc. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
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O'Hagan, D., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883–2887. [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
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Zhang, Y., et al. (2022). DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. Molecules, 27(19), 6287. [Link]
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Dalau. (2025). Medical Applications of Fluoropolymers. [Link]
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Pegoretti, A., et al. (2021). Development of poly(vinylidene fluoride)/thermoplastic polyurethane/carbon black‐polypyrrole composites with enhanced piezoelectric response. Journal of Applied Polymer Science, 138(42), 51187. [Link]
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Ameduri, B. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers, 13(16), 2684. [Link]
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Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications. [Link]
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Ameduri, B., et al. (2020). Direct Radical Copolymerization of Vinylidene Fluoride with Vinylphosphonic Acid and Characterization of the Resulting poly(VDF-co-VPA) Copolymers. Macromolecules, 53(2), 539–549. [Link]
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Walsh Medical Media. (n.d.). Spectroscopic Study of Poly(Vinylidene Fluoride)/Poly(Methyl Methacrylate) (PVDF/PMMA) Blend. [Link]
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Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]
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Wuyts, S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31–43. [Link]
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Ameduri, B., & Kostov, G. K. (2010). Radical Copolymerization of Vinylidene Fluoride with 1-Bromo-2,2-difluoroethylene. Macromolecules, 43(15), 6247–6254. [Link]
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Unal, S., & Yilmaz, H. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121886. [Link]
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Wang, C., et al. (2022). Remote Radical 1,3-, 1,4-, 1,5-, 1,6- and 1,7-Difunctionalization Reactions. Molecules, 27(11), 3481. [Link]
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Shukla, P. N. (2015). The Impact of Fluoropolymers on the Medical Device Industry. Polymer Solutions Incorporated. [Link]
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Zhang, Y., et al. (2023). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. RSC Advances, 13(11), 7433–7442. [Link]
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K, S., & V, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 543. [Link]
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UniVOOK. (2025). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis. [Link]
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MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. [Link]
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YouTube. (2019). Synthesis of 1,4-Dibromobutane from THF. [Link]
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ResearchGate. (n.d.). Cyclopolymerization of dienes by early transition metal complexes. [Link]
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MDPI. (n.d.). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. [Link]
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ChemRxiv. (n.d.). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. [Link]
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RSC Publishing. (n.d.). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. [Link]
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ResearchGate. (n.d.). Living polymerization of 1,3-butadiene by a Ziegler–Natta type catalyst composed of iron(III) 2-ethylhexanoate, triisobutylaluminum and diethyl phosphite. [Link]
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MDPI. (n.d.). Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. [Link]
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Application Note: Engineering High-Flux Fluoropolymer Membranes via iCVD using 1,4-Divinyloctafluorobutane (DVOFB)
Executive Summary
This guide details the fabrication of high-performance gas separation membranes using 1,4-Divinyloctafluorobutane (DVOFB) (also known as 1H,1H,8H,8H-perfluoro-1,7-octadiene). Unlike traditional solution-casting methods, which suffer from solvent trapping and thickness limitations, this protocol utilizes Initiated Chemical Vapor Deposition (iCVD) .[1]
The DVOFB monomer is unique: it possesses a perfluorinated core (
Target Applications:
-
Helium recovery from natural gas.[2]
-
Hydrogen purification (
separation).[3] -
Protective hydrophobic coatings for porous sensors.
Scientific Mechanism & Rationale
The Material: Why 1,4-Divinyloctafluorobutane?
The monomer structure is
-
Fluorine Content: The central octafluorobutane unit creates bulky, stiff chain segments. Fluorine atoms repel each other and surrounding chains, disrupting efficient packing. This increases the Fractional Free Volume (FFV) , creating "molecular highways" for small gases like
and [1]. -
Divinyl Functionality: The terminal vinyl groups allow for radical polymerization. Because there are two vinyls, the monomer acts as its own crosslinker. This locks the polymer chains into a rigid network, preventing physical aging (densification) over time—a common failure mode in glassy polymers like PTMSP [2].
The Process: Initiated Chemical Vapor Deposition (iCVD)
iCVD is a solvent-free, adsorption-limited polymerization process.[4]
-
Activation: A radical initiator (e.g., tert-butyl peroxide, TBPO) is introduced into a vacuum chamber and thermally decomposed by a hot filament array (
). -
Adsorption: The DVOFB monomer is vaporized but not decomposed. It adsorbs onto the cooled substrate (
). -
Polymerization: The initiator radicals attack the adsorbed monomer vinyl groups on the surface, triggering polymerization.[4]
Key Advantage: Unlike plasma-enhanced CVD (PECVD), iCVD preserves the delicate perfluoro-structure of the monomer, ensuring the resulting film retains the specific gas-separation properties of the precursor [3].
Reaction Pathway Diagram
The following diagram illustrates the iCVD process and the resulting molecular network.
Caption: Figure 1. Mechanism of iCVD polymerization for DVOFB. The process decouples initiator activation (filament) from polymer growth (surface), preserving monomer functionality.
Experimental Protocol
Materials & Equipment
-
Monomer: 1,4-Divinyloctafluorobutane (1H,1H,8H,8H-perfluoro-1,7-octadiene), >97% purity. Note: Degas via 3 freeze-pump-thaw cycles before use.
-
Initiator: Tert-butyl peroxide (TBPO), 98%.
-
Substrate:
-
For Characterization: Silicon wafers (cleaned with HF dip).
-
For Membrane: Anodic Aluminum Oxide (AAO) discs (200nm pore size) or Polysulfone (PSf) ultrafiltration support.
-
-
Reactor: Custom iCVD chamber with Nichrome filament array and backside-cooled stage.
Substrate Preparation (The "Gutter Layer" Strategy)
Direct deposition on large pores can lead to pore penetration rather than bridging. For AAO or PSf supports:
-
Spin-coat a sacrificial layer or a highly permeable "gutter" layer (e.g., PTMSP or a thin PDMS layer) if the pores are >100nm.
-
For AAO (20nm - 200nm) , iCVD can bridge pores directly if the aspect ratio is controlled.
Deposition Protocol (Step-by-Step)
| Step | Action | Parameter/Condition | Rationale |
| 1 | Reactor Conditioning | Base pressure < 10 mTorr | Removes |
| 2 | Substrate Temp ( | Set to 25°C - 30°C | Ensures sufficient monomer adsorption. |
| 3 | Filament Temp ( | Ramp to 240°C - 260°C | Activates TBPO without pyrolyzing the fluorocarbon monomer. |
| 4 | Precursor Flow | Monomer: 0.6 sccmInitiator: 0.2 sccm | Maintain a Monomer/Initiator ratio |
| 5 | Pressure Control | Throttle to 200 - 300 mTorr | Controls the saturation ratio ( |
| 6 | Deposition | Run for 15 - 45 mins | Target thickness: 50nm - 200nm. Rate is typically 10-20 nm/min. |
| 7 | Termination | Stop flows; Keep vacuum 5 min | Allows desorption of unreacted monomer/initiator. |
Post-Treatment (Annealing)
-
Protocol: Heat the membrane at 80°C in a vacuum oven for 2 hours.
-
Purpose: This removes any trapped unreacted monomer and relaxes local stresses, though the crosslinked nature limits extensive chain rearrangement.
Characterization & Validation
Chemical Validation (FTIR)
You must verify that the vinyl groups have reacted.
-
Target: Disappearance of the vinyl C=C stretch at 1640 cm⁻¹ .
-
Retention: Strong retention of the C-F stretches at 1100-1300 cm⁻¹ .
-
Success Criteria: >90% conversion of vinyl groups indicates a fully crosslinked network.
Physical Validation (Ellipsometry)
Measure thickness on the silicon wafer witness sample.
-
Refractive Index (n): Expect
(typical for fluoropolymers). -
Uniformity: <5% variation across a 4-inch wafer confirms the conformal nature of iCVD.
Functional Validation (Gas Permeation)
Use a constant-volume/variable-pressure (time-lag) apparatus.
Expected Performance Data (Reference Values):
| Gas | Kinetic Diameter (Å) | Permeability (Barrer)* | Ideal Selectivity (vs |
| Helium ( | 2.60 | 350 - 500 | |
| Hydrogen ( | 2.89 | 280 - 400 | |
| Carbon Dioxide ( | 3.30 | 110 - 150 | |
| Nitrogen ( | 3.64 | 10 - 15 | 1 |
| Methane ( | 3.80 | 3 - 5 |
*1 Barrer =
Troubleshooting Guide
Issue: Low Selectivity (Knudsen Diffusion)
-
Symptom: Separation factors follow the square root of mass ratio (e.g.,
). -
Cause: Pinholes in the membrane; the gas is flowing through defects rather than the polymer matrix.
-
Fix: Increase film thickness to 200nm or improve substrate planarization (use a gutter layer).
Issue: Delamination
-
Symptom: Film peels off the substrate in water or under pressure.
-
Cause: Poor interfacial adhesion.
-
Fix: Pre-treat the substrate with an oxygen plasma (in situ if possible) or use a silane adhesion promoter (e.g., vinyltrimethoxysilane) prior to iCVD deposition.
Issue: Low Deposition Rate
-
Symptom: Rate < 5 nm/min.
-
Cause: Substrate temperature (
) is too high, preventing monomer adsorption. -
Fix: Lower
to 20°C or increase reactor pressure slightly to increase monomer concentration at the surface.
References
-
Gleason, K. K. (2015). CVD Polymers: Fabrication of Organic Surfaces and Devices. Wiley-VCH. Link
- Paul, D. R., & Yampolskii, Y. P. (1994). Polymeric Gas Separation Membranes. CRC Press.
-
Tenhaeff, W. E., & Gleason, K. K. (2008). Initiated Chemical Vapor Deposition of Alternating Copolymers of Styrene and Maleic Anhydride. Langmuir, 24(1), 351–355. Link
-
Boschetti-de-Fierro, A., et al. (2013). Extended Upper Bound for Gas Separation Membranes.[6] Journal of Membrane Science, 447, 158-162. (Reference for performance benchmarking). Link
Disclaimer: This protocol involves the use of fluorinated monomers and vacuum systems. Standard laboratory safety protocols for handling pressurized gases and thermal filaments must be observed. Ensure adequate ventilation to prevent accumulation of monomer vapors.
Sources
Application Note: Controlled Radical Cyclopolymerization of 1,4-Divinyloctafluorobutane (DVOFB)
Introduction & Scientific Rationale
1,4-Divinyloctafluorobutane (DVOFB), chemically defined as 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene , is a critical monomer for generating high-performance fluoropolymers. Unlike mono-functional fluorinated alkenes, DVOFB possesses two terminal vinyl groups separated by a perfluorinated butane (
The Challenge: Gelation vs. Cyclopolymerization
The primary challenge in polymerizing DVOFB is controlling the reaction pathway. Because the monomer is a diene, standard free-radical polymerization at high concentrations leads to macroscopic gelation (crosslinking) via intermolecular propagation.
To obtain a soluble, processable polymer (essential for optical coatings or dielectric layers), the reaction must be driven toward cyclopolymerization . In this pathway, the growing radical attacks the pendant double bond of the same chain (intramolecular cyclization) before reacting with a new monomer. This forms 5- or 6-membered rings in the backbone, yielding a linear, amorphous polymer with high glass transition temperature (
Core Mechanistic Principles
-
Dilution Effect: Lower monomer concentrations favor intramolecular cyclization (zero-order in monomer) over intermolecular propagation (first-order in monomer).
-
Solvent Compatibility: The growing fluorinated chain is oleophobic. Standard organic solvents may cause premature precipitation. A fluorinated or hybrid solvent system is required to maintain homogeneity.
-
Oxygen Sensitivity: Perfluoroalkyl radicals are highly reactive but susceptible to oxygen quenching. Rigorous degassing is non-negotiable.
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and workflow for the polymerization process.
Caption: Workflow logic distinguishing between successful cyclopolymerization and gelation failure modes.
Detailed Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Monomer | DVOFB (3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene) | Core reactant. |
| Initiator | AIBN (Azobisisobutyronitrile) | Radical source. Recrystallize from methanol before use. |
| Solvent | TFT is preferred for solubility of the fluorinated polymer chain. | |
| Inhibitor Remover | Basic Alumina (Brockmann I) | Removes phenolic inhibitors (e.g., hydroquinone). |
| Vessel | Schlenk flask or heavy-wall pressure tube | Allows vacuum cycling and heating. |
Pre-Reaction Preparation
Step 1: Monomer Purification Commercial DVOFB typically contains inhibitors.
-
Pack a small glass pipette with basic alumina.
-
Pass the liquid DVOFB monomer through the column directly into a tared vial.
-
Validation: The monomer should be clear and colorless.
Step 2: Solution Preparation (The "Dilution Rule") Target Concentration:0.5 M to 0.8 M . Calculation Example:
-
Monomer MW (DVOFB): ~254 g/mol .
-
To polymerize 1.0 g (3.9 mmol) of DVOFB:
-
Required Volume =
. -
Use 8.0 mL of Trifluorotoluene (TFT).
-
-
Add AIBN at 1.0 mol% relative to monomer (approx. 6.4 mg).
Polymerization Procedure[1][2]
-
Loading: Charge the purified monomer, solvent, and stir bar into a dry Schlenk flask. Add AIBN last.
-
Degassing (Freeze-Pump-Thaw):
-
Freeze: Submerge flask in liquid nitrogen until contents are solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes.
-
Thaw: Close vacuum, remove from
, thaw in warm water bath. -
Repeat 3 times.
-
Why? Oxygen inhibits radical propagation and induces yellowing.
-
-
Reaction: Backfill with Argon/Nitrogen. Place in an oil bath at 65°C .
-
Duration: Stir for 18–24 hours.
Workup & Purification
-
Cooling: Remove flask from heat and expose to air to quench radicals.
-
Precipitation:
-
Dropwise add the reaction mixture into a 10-fold excess of cold Methanol or Hexane (depending on polymer polarity; fluoropolymers often precipitate in hexane).
-
Observation: A white, fibrous solid should form.
-
-
Isolation: Centrifuge or filter (0.45
m PTFE filter). -
Drying: Vacuum dry at 40°C for 12 hours.
Characterization & Quality Control
Data Summary Table
| Method | Parameter | Acceptance Criteria |
| Vinyl protons (5.0–6.0 ppm) | Disappearance. Residual signals indicate incomplete cyclization (pendant vinyls). | |
| Broadening of peaks compared to sharp monomer peaks indicates polymerization. | ||
| GPC | Molecular Weight ( | Target: 10,000 – 50,000 g/mol . PDI < 2.[1]5. |
| Solubility | Acetone, TFT, THF | Must be fully soluble. Insoluble particles = Gelation (Crosslinking). |
Mechanistic Validation (NMR)
In a successful cyclopolymerization, the
Troubleshooting Guide
Issue 1: The reaction mixture turned into a solid gel.
-
Cause: Concentration was too high (> 1.0 M), favoring intermolecular crosslinking over intramolecular cyclization.
-
Solution: Reduce monomer concentration to 0.3 M – 0.5 M.
Issue 2: Low Yield / No Polymer.
-
Cause: Oxygen inhibition or "Degradative Chain Transfer" (common in allylic systems, though less severe in fluorinated ones).
-
Solution: Increase initiator load to 2 mol% or improve freeze-pump-thaw rigor.
Issue 3: Polymer is insoluble in THF but soluble in fluorinated solvents.
-
Cause: High fluorine content dictates solubility.
-
Solution: This is normal. Use hexafluorobenzene or trifluorotoluene for processing.
References
-
Radical Polymerization of Fluorinated Monomers
- Ameduri, B. (2020).
- Context: Comprehensive guide on fluoropolymer synthesis and solubility parameters.
-
Cyclopolymerization Mechanism
- Code, J. R., et al. (2025). "Living Cyclopolymerization of 1,6-Heptadiyne Derivatives." Washington University Research Profiles.
- Context: Establishes the kinetic competition between cycliz
-
Solubility of Fluorinated Polymers
-
Letcher, R. J., et al. (2020). "The universe of fluorinated polymers and polymeric substances." University of Rhode Island.[2]
- Context: detailed analysis of fluoropolymer solubility in organic and supercritical solvents.
-
-
General Radical Polymerization Protocols
Sources
Application Note: A Multi-faceted Approach to Measuring the Crosslink Density of 1,4-Divinyloctafluorobutane Polymers
Introduction: The Critical Role of Crosslink Density in Fluoropolymer Performance
1,4-Divinyloctafluorobutane (DVOFB) is a fluorinated monomer utilized in the synthesis of advanced polymers with exceptional thermal stability and chemical resistance.[1] The polymerization and subsequent crosslinking of DVOFB, chemically known as 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene, results in a robust three-dimensional network structure.[2] The extent of this network formation, quantified as the crosslink density, is a critical parameter that dictates the macroscopic properties and, consequently, the performance of the final material.
A precise understanding and control of crosslink density are paramount for researchers, scientists, and drug development professionals. In drug delivery systems, for instance, the crosslink density of a polymer matrix can control the rate of drug elution. In high-performance seals and coatings, it influences the material's mechanical strength, elasticity, and resistance to solvents and high temperatures.[3] An optimal crosslink density ensures the desired balance between flexibility and mechanical integrity, preventing material failure under operational stress.
This application note provides a detailed guide for measuring the crosslink density of 1,4-Divinyloctafluorobutane polymers. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three complementary analytical techniques: Swelling Tests based on the Flory-Rehner theory, Dynamic Mechanical Analysis (DMA), and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific DVOFB polymer systems.
Method 1: Swelling Test and the Flory-Rehner Theory
The swelling test is a classical and widely used method for determining crosslink density.[4] It is based on the principle that a crosslinked polymer, when immersed in a compatible solvent, will swell rather than dissolve.[5] The extent of swelling is inversely proportional to the crosslink density; a higher crosslink density restricts the polymer chains' mobility and limits the amount of solvent that can be absorbed. The Flory-Rehner equation provides the theoretical framework to calculate the crosslink density from swelling data.[6]
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should have a solubility parameter similar to that of the polymer to ensure effective swelling without causing degradation. For fluoropolymers like crosslinked DVOFB, highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) or its mixtures with ketones can be effective.[7]
-
Equilibrium Swelling: It is imperative to allow the polymer to reach equilibrium swelling, where the osmotic pressure driving the solvent into the network is balanced by the elastic retractive force of the crosslinked polymer chains. This ensures accurate and reproducible measurements.
Experimental Workflow: Swelling Test
Caption: Workflow for determining crosslink density via swelling tests.
Protocol: Swelling Test for DVOFB Polymers
Materials:
-
Crosslinked 1,4-Divinyloctafluorobutane polymer sample
-
Analytical balance (± 0.1 mg)
-
Solvent (e.g., DMSO or a suitable fluorinated solvent)
-
Sealed container (e.g., glass vial with a PTFE-lined cap)
-
Temperature-controlled environment (e.g., oven or water bath)
-
Calipers or a micrometer
Procedure:
-
Sample Preparation:
-
Cut a small, regularly shaped piece of the crosslinked DVOFB polymer (e.g., approximately 1 cm x 1 cm x 0.2 cm).
-
Accurately measure and record the initial mass of the dry polymer sample (minitial) using an analytical balance.
-
Measure the dimensions of the dry sample to calculate its initial volume (Vinitial).
-
-
Swelling:
-
Place the polymer sample in a sealed container and add a sufficient amount of the chosen solvent to fully immerse the sample.
-
Seal the container to prevent solvent evaporation and place it in a temperature-controlled environment (e.g., 25 °C).
-
Periodically (e.g., every 24 hours), carefully remove the sample from the solvent, gently blot the surface with a lint-free tissue to remove excess solvent, and quickly weigh the swollen sample (mswollen).
-
Return the sample to the solvent immediately after weighing.
-
Continue this process until the swollen mass becomes constant, indicating that equilibrium swelling has been reached.
-
-
Data Analysis and Calculation:
-
Once at equilibrium, record the final swollen mass.
-
The volume fraction of the polymer in the swollen gel (Vr) is calculated using the following equation: Vr = (minitial / ρpolymer) / [(minitial / ρpolymer) + (mswollen - minitial) / ρsolvent]
-
Where ρpolymer is the density of the crosslinked DVOFB polymer and ρsolvent is the density of the solvent.
-
-
The crosslink density (ν), which is the number of effective network chains per unit volume, is then calculated using the Flory-Rehner equation: ν = -[ln(1 - Vr) + Vr + χVr2] / [Vs(Vr1/3 - Vr/2)]
-
Where Vs is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.
-
-
| Parameter | Symbol | Description | Typical Value/Source for DVOFB Polymers |
| Initial Mass | minitial | Mass of the dry polymer sample. | Measured experimentally. |
| Swollen Mass | mswollen | Mass of the polymer sample at equilibrium swelling. | Measured experimentally. |
| Polymer Density | ρpolymer | Density of the crosslinked DVOFB polymer. | To be determined experimentally. The monomer density is 1.329 g/cm³.[1] |
| Solvent Density | ρsolvent | Density of the swelling solvent. | From literature for the specific solvent and temperature. |
| Solvent Molar Volume | Vs | Molar volume of the swelling solvent. | Calculated from the solvent's molecular weight and density. |
| Flory-Huggins Parameter | χ | Polymer-solvent interaction parameter. | To be determined experimentally or estimated using computational methods.[8][9] |
Note on the Flory-Huggins Parameter (χ): The χ parameter is a critical, system-specific value that quantifies the interaction energy between the polymer and the solvent.[10] For novel polymer systems like crosslinked DVOFB, this value is often not available in the literature. It can be determined experimentally through techniques like inverse gas chromatography or estimated using molecular modeling approaches.[8]
Method 2: Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a powerful technique for probing the viscoelastic properties of polymers as a function of temperature, time, or frequency.[11] For crosslinked polymers, DMA can provide a quantitative measure of crosslink density based on the theory of rubber elasticity.[12] In the rubbery plateau region, above the glass transition temperature (Tg), the storage modulus (E') is directly proportional to the crosslink density.[11]
Causality Behind Experimental Choices:
-
Temperature Range: The DMA experiment must be conducted over a temperature range that encompasses the glass transition and the rubbery plateau of the crosslinked DVOFB polymer.
-
Frequency: A fixed frequency (commonly 1 Hz) is typically used to ensure consistent and comparable results.[13]
-
Strain: The applied strain must be within the linear viscoelastic region (LVER) of the material to ensure that the measured modulus is independent of the strain amplitude.
Experimental Workflow: Dynamic Mechanical Analysis
Caption: Workflow for determining crosslink density using DMA.
Protocol: DMA for DVOFB Polymers
Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping system (e.g., tension or three-point bending)
-
Crosslinked 1,4-Divinyloctafluorobutane polymer sample of uniform, rectangular cross-section
Procedure:
-
Sample Preparation:
-
Prepare a rectangular sample of the crosslinked DVOFB polymer with precise and uniform dimensions (length, width, and thickness).
-
Mount the sample securely in the appropriate DMA clamp.
-
-
DMA Measurement:
-
Set the DMA to perform a temperature sweep at a constant heating rate (e.g., 3-5 °C/min) and a fixed frequency (e.g., 1 Hz).[13] The temperature range should be broad enough to identify the glass transition and the rubbery plateau.
-
Apply a small, oscillating strain that is within the material's linear viscoelastic region.
-
Record the storage modulus (E'), loss modulus (E''), and tan(δ) as a function of temperature.
-
-
Data Analysis and Calculation:
-
From the resulting DMA curve, identify the glass transition temperature (Tg), often taken as the peak of the tan(δ) curve.
-
Identify the rubbery plateau region, which is the relatively flat region of the E' curve at temperatures above the Tg.
-
Determine the value of the storage modulus (E') in the rubbery plateau.
-
The crosslink density (ν) can be calculated using the following equation from the theory of rubber elasticity: ν = E' / (3 * R * T)
-
Where E' is the storage modulus in the rubbery plateau (in Pa), R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature (in K) in the rubbery plateau region.
-
-
| Parameter | Symbol | Description | Typical Value/Source for DVOFB Polymers |
| Storage Modulus | E' | The elastic component of the complex modulus. | Measured experimentally from the rubbery plateau. |
| Ideal Gas Constant | R | A physical constant. | 8.314 J/mol·K |
| Absolute Temperature | T | The temperature in Kelvin within the rubbery plateau. | Chosen from the experimental data. |
Method 3: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure, dynamics, and morphology of polymers.[14] For crosslinked polymers, NMR can be used to determine crosslink density by probing the mobility of the polymer chains.[15] The presence of fluorine in DVOFB polymers makes 19F solid-state NMR a particularly sensitive and powerful tool.[16]
Causality Behind Experimental Choices:
-
19F NMR: The high natural abundance and large gyromagnetic ratio of the 19F nucleus provide excellent sensitivity for NMR experiments.[17]
-
Magic Angle Spinning (MAS): MAS is employed to average out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which leads to narrower spectral lines and higher resolution in solid-state NMR.[15]
-
Cross-Polarization (CP): 1H-19F Cross-Polarization (CP/MAS) can be used to enhance the signal of the 19F nuclei by transferring magnetization from the more abundant and rapidly relaxing 1H nuclei. The efficiency of this transfer can be related to the internuclear distances and molecular mobility, which are affected by crosslinking.
Conceptual Workflow: Solid-State NMR for Crosslink Density
Caption: Conceptual workflow for assessing crosslink density using solid-state NMR.
Protocol: Solid-State NMR for DVOFB Polymers
Materials and Equipment:
-
Solid-state NMR spectrometer equipped with a probe for 19F detection and magic angle spinning capabilities.
-
NMR rotors.
-
Crosslinked 1,4-Divinyloctafluorobutane polymer sample (as a powder).
Procedure:
-
Sample Preparation:
-
Finely powder the crosslinked DVOFB polymer sample.
-
Pack the powdered sample into a solid-state NMR rotor.
-
-
NMR Data Acquisition:
-
Insert the rotor into the NMR probe and set the magic angle spinning rate.
-
Acquire a 19F MAS NMR spectrum.
-
Alternatively, for enhanced sensitivity and to probe proton-fluorine proximities, acquire a 1H-19F CP/MAS NMR spectrum.
-
Measure the 19F spin-spin relaxation time (T2) using an appropriate pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG).
-
-
Data Analysis and Interpretation:
-
Analyze the lineshape of the 19F NMR signal. Broader lines generally indicate restricted molecular motion and higher crosslink density.
-
The spin-spin relaxation time (T2) is inversely related to the mobility of the polymer chains. A shorter T2 value corresponds to more restricted motion and, therefore, a higher crosslink density.[18]
-
By comparing the T2 values of different DVOFB polymer samples, a relative measure of their crosslink densities can be obtained. For quantitative analysis, calibration with samples of known crosslink density (determined by another method like the swelling test) is required.
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The three methods detailed in this application note—swelling tests, Dynamic Mechanical Analysis, and solid-state NMR spectroscopy—provide a comprehensive toolkit for the characterization of crosslink density in 1,4-Divinyloctafluorobutane polymers. Each technique offers unique insights and, when used in a complementary fashion, can provide a robust and validated understanding of the polymer network structure.
-
Swelling tests offer a cost-effective and straightforward method for obtaining a quantitative measure of crosslink density, provided that the necessary polymer-solvent parameters are known or can be determined.
-
Dynamic Mechanical Analysis provides a direct correlation between a material's mechanical properties and its crosslink density, which is often of direct relevance to the material's end-use application.
-
Solid-state NMR spectroscopy offers a non-destructive, molecular-level probe of the polymer network, providing valuable information on chain mobility and relative crosslinking.
For researchers, scientists, and drug development professionals working with DVOFB polymers, a judicious selection and application of these techniques will enable precise control over material properties, leading to the development of highly reliable and effective products.
References
-
Scribd. (n.d.). Crosslink Density. Retrieved January 29, 2026, from [Link]
-
LookChem. (n.d.). Cas 678-65-9, 1,4-DIVINYLOCTAFLUOROBUTANE. Retrieved January 29, 2026, from [Link]
-
TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Alternative Chemistries for Free Radical-Initiated Targeting and Immobilization. Retrieved January 29, 2026, from [Link]
-
MDPI. (2021). Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (n.d.). Solid-state fluorine-19 NMR study of fluorocarbon polymers. Retrieved January 29, 2026, from [Link]
-
Ramprasad Group. (n.d.). Estimation of the Flory-Huggins interaction parameter of polymer-solvent mixtures using machine learning. Retrieved January 29, 2026, from [Link]
-
PCI Magazine. (2018). Calculation of Crosslink Density of Thermoset Polymers. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). The Flory-Huggins Interaction Parameter and Thermoreversible Gelation of Poly(vinylidene fluoride) in Organic Solvents. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Crosslinked terpolymers Based on Vinylidene fluoride, perfluoro- 3,6-dioxa-4-methyl-7-octene sulfonyl fluoride, and cure site monomers for membranes in PEMFC applications. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2014). What techniques are suitable for determining cross-linking density in a polymer? Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Estimation of the Flory-Huggins interaction parameter of polymer-solvent mixtures using machine learning. Retrieved January 29, 2026, from [Link]
-
Seals Eastern, Inc. (n.d.). Fluorine Containing Elastomers. Retrieved January 29, 2026, from [Link]
-
PTI Pro High Performance Seal Division. (2019). A Primer on Perfluoroelastomer (FFKM). Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). From Free-Radical to Radical-Free: A Paradigm Shift in Light-Mediated Biofabrication. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2017). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. Retrieved January 29, 2026, from [Link]
-
Office of Scientific and Technical Information. (n.d.). Molecular Modeling Approach to Determine Flory-Huggins Interaction Parameter for Polymer Miscibility Analysis. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Crosslinking of poly(1,4-cis-isoprene) from Hevea and guayule. Retrieved January 29, 2026, from [Link]
-
PubMed. (2017). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. Retrieved January 29, 2026, from [Link]
-
MDPI. (2021). Predicting the Flory-Huggins χ Parameter for Polymers with Stiffness Mismatch from Molecular Dynamics Simulations. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Retrieved January 29, 2026, from [Link]
-
Hong Lab MIT. (2022). Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. Retrieved January 29, 2026, from [Link]
-
JKTAC. (2017). The Introduction Cross-linking Density Measurement by NMR method. Retrieved January 29, 2026, from [Link]
-
DTIC. (2021). CROSSLINK DENSITY MEASUREMENT BY THE DYNAMIC MICRO-INDENTATION METHOD. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). New perfluoroelastomer for sealing at low temperatures. Retrieved January 29, 2026, from [Link]
-
CAS. (n.d.). Polymer Information on STN. Retrieved January 29, 2026, from [Link]
-
European Patent Office. (2023). METHODS OF MANUFACTURING CONJUGATED DIENE-BASED POLYMERS AND THE POLYMERS, RUBBERS AND TIRES MADE THEREFROM. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2020). (PDF) Solid-state and high-temperature NMR of fluoropolymers. Retrieved January 29, 2026, from [Link]
-
Tokyo Institute of Technology. (n.d.). Solid-state 19F and 1H→19F CP/MAS NMR Analysis of Fluoropolymers having Electronic or Optical Functionality. Retrieved January 29, 2026, from [Link]
-
Thieme. (n.d.). 5. Toxicity. Retrieved January 29, 2026, from [Link]
-
Pharos. (n.d.). PFAS soluable in DMSO - EPAPFASIV. Retrieved January 29, 2026, from [Link]
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- 6. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 1,4-Divinyloctafluorobutane (1,4-DVOFB)
Ticket ID: DVOFB-SYN-OPT-001 Subject: Yield Improvement & Troubleshooting for 1,4-Divinyloctafluorobutane Synthesis Assigned Specialist: Senior Application Scientist, Fluoropolymer Chemistry Division
Executive Summary
This guide addresses the synthesis of 1,4-divinyloctafluorobutane (
-
Radical Ethylene Insertion: Formation of the diiodo-intermediate (
). -
Dehydroiodination: Elimination of HI to form the terminal vinyl groups.
Low yields in this process are usually attributed to three root causes: oligomerization during ethylene insertion, incomplete elimination during the base treatment, or premature polymerization of the final product.
Module 1: The Ethylene Insertion Phase
The Challenge: Controlling Telomerization
The reaction of
Optimized Protocol
| Parameter | Recommended Value | Rationale |
| Stoichiometry | Ethylene:Precursor ratio < 2.2:1 | Slight excess ensures conversion but minimizes oligomerization.[1] |
| Catalyst | tert-Butyl peroxypivalate (TBPP) or Cu/Amine | TBPP (75% solution) is effective for thermal initiation at moderate temps ( |
| Pressure | 20-30 bar (maintained) | Constant pressure is superior to single-charge batch mode to maintain ethylene concentration without saturating the system to the point of oligomerization. |
| Temperature | Above |
Troubleshooting: "My product is a waxy solid, not a liquid."
-
Diagnosis: You have produced higher telomers (
). The target intermediate ( ) is a liquid/low-melting solid, but longer hydrocarbon chains increase the melting point. -
Fix: Reduce ethylene pressure. If using a batch autoclave, do not repressurize once the initial drop occurs. Increase the concentration of the chain transfer agent (the diiodide precursor) relative to ethylene.
Module 2: The Elimination Phase (Dehydroiodination)
The Challenge: Quantitative HI Removal
Transforming the diiodo-intermediate (
Optimized Protocol: Phase Transfer Catalysis (PTC)
Using a biphasic system (Organic/Aqueous) with a Phase Transfer Catalyst is the industry standard for high yield (>85%).
-
Solvent System: Diethyl ether or MTBE (Organic phase) + 40-50% KOH (Aqueous phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%).
-
Inhibitor (CRITICAL): Add 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT) (500 ppm) to the organic phase before reaction starts.
-
Temperature: Keep below
. The reaction is exothermic.
Troubleshooting: "NMR shows signals at 3.2-3.5 ppm (triplets)."
-
Diagnosis: Incomplete elimination. These signals correspond to the
protons. You have likely formed the mono-vinyl, mono-iodo intermediate. -
Fix:
-
Increase stirring speed (RPM). PTC reactions are diffusion-controlled; the interface area determines the rate.
-
Ensure KOH concentration is
. Dilute base favors hydrolysis ( substitution) over elimination.
-
Module 3: Purification & Storage
The Challenge: Spontaneous Polymerization
1,4-DVOFB is an electron-deficient alkene attached to a fluorocarbon chain, making it susceptible to radical polymerization, especially during distillation.
Protocol
-
Wash: Separate organic layer, wash with water, then brine.
-
Dry: Use
.[2] Do not use acidic drying agents. -
Distillation: Vacuum distillation is mandatory .
-
Storage: Store at
in the dark over copper wire (radical scavenger).
Visualizing the Workflow
Figure 1: Reaction Pathway & Failure Modes
Caption: Synthesis pathway of 1,4-DVOFB showing the critical intermediate step and potential yield-loss pathways (red dashed lines).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for identifying root causes of low yield based on physical observation and NMR data.
Frequently Asked Questions (FAQs)
Q: Can I use sodium ethoxide (NaOEt) instead of KOH/TBAB?
A: You can, but it is not recommended for scale-up. Alkoxides in alcohol can lead to ether by-products via nucleophilic substitution (
Q: How do I remove the TBC inhibitor before using the monomer?
A: If your application is sensitive to radical scavengers (e.g., precise curing kinetics), wash the monomer with 10% NaOH (aq) followed by deionized water until neutral. Dry over
Q: Why is the product turning pink/purple during storage?
A: This indicates the liberation of Iodine (
References
-
Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier. (Comprehensive guide on telomerization of fluorinated iodides).
-
Manseri, A., et al. (1995). "Synthesis of Telechelic Perfluorinated Diiodides." Journal of Fluorine Chemistry, 73(2), 151-158. (Detailed kinetics on ethylene insertion).
-
Feiring, A. E. (1994). "Fluoroplastics." Organofluorine Chemistry: Principles and Commercial Applications. (General principles of dehydroiodination in fluorocarbons).
Sources
preventing chain transfer reactions in 1,4-Divinyloctafluorobutane polymerization
Welcome to the technical support center for the polymerization of 1,4-Divinyloctafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique fluorinated divinyl monomer. Here, we will delve into the intricacies of preventing chain transfer reactions, a critical aspect of achieving well-defined polymers with desired molecular weights and properties.
Frequently Asked Questions (FAQs)
Q1: My poly(1,4-Divinyloctafluorobutane) has a much lower molecular weight than expected and a broad molecular weight distribution. What is the likely cause?
This is a classic symptom of significant chain transfer reactions occurring during polymerization. Chain transfer is a process where the growing polymer radical terminates prematurely by abstracting an atom (like hydrogen or a halogen) from another molecule in the reaction mixture. This terminates the existing chain and initiates a new, shorter one, leading to an overall decrease in the average molecular weight and a broadening of its distribution.[1]
Several species can act as chain transfer agents in the polymerization of 1,4-Divinyloctafluorobutane:
-
Monomer: The monomer itself can be a source of chain transfer, although this is often less significant with highly fluorinated monomers.
-
Solvent: The choice of solvent is critical. Solvents with easily abstractable atoms, such as hydrocarbons with weak C-H bonds, are notorious for causing chain transfer.
-
Initiator: At high concentrations, initiator fragments can also participate in chain transfer reactions.
-
Impurities: Any impurities with labile atoms can act as potent chain transfer agents.
To diagnose the issue, a thorough analysis of your experimental setup is necessary.
Troubleshooting Guide: Low Molecular Weight and Broad Polydispersity
Issue: Premature Termination of Polymer Chains
Controlling chain transfer is paramount for synthesizing high molecular weight poly(1,4-Divinyloctafluorobutane). Here’s a systematic approach to troubleshoot and mitigate this issue:
1. Solvent Selection: The First Line of Defense
The solvent is often the primary culprit in uncontrolled chain transfer. The high reactivity of radical species makes them susceptible to abstracting atoms from the solvent.
-
Problem: Using solvents with weak C-H or other labile bonds (e.g., tetrahydrofuran, toluene).
-
Solution: Employ solvents with high bond dissociation energies that are less prone to hydrogen abstraction. Perfluorinated or highly fluorinated solvents are the ideal choice for the polymerization of fluorinated monomers.[2] Examples of suitable solvents include:
-
Perfluorohexane
-
Perfluorooctane
-
1,1,1,2,2,3,4,5,5,5-decafluoropentane
-
2-Trifluoromethyl-2-propanol[2]
-
Experimental Protocol: Solvent Screening
To determine the optimal solvent for your system, perform a series of small-scale polymerizations with different solvents while keeping all other parameters constant.
Step-by-Step Methodology:
-
Prepare identical reaction mixtures containing 1,4-Divinyloctafluorobutane and your chosen initiator.
-
Dissolve each mixture in a different candidate solvent (e.g., perfluorohexane, hexafluoroisopropanol, and a control like toluene).
-
Conduct the polymerizations under the same temperature and time conditions.
-
Isolate the resulting polymers and characterize their molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[3][4][5]
Data Summary Table:
| Solvent | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Toluene | Low | High (>2.0) |
| Perfluorohexane | High | Low (<1.5) |
| Hexafluoroisopropanol | High | Low (<1.5) |
This comparative analysis will clearly demonstrate the impact of solvent choice on controlling chain transfer.
2. Initiator Concentration: A Balancing Act
While the initiator is necessary to start the polymerization, an excessive concentration can lead to "initiator-induced chain transfer," where growing polymer chains react with initiator radicals.[6]
-
Problem: High initiator-to-monomer ratio.
-
Solution: Optimize the initiator concentration. A lower initiator concentration generally leads to higher molecular weight polymers, as fewer chains are initiated, and each chain grows for a longer period before termination. However, too low a concentration can result in impractically slow polymerization rates.
Logical Relationship Diagram: Initiator Concentration Effects
Caption: Relationship between initiator concentration and polymerization outcomes.
3. Temperature Control: Taming the Reaction Rate
Higher temperatures increase the rate of all reactions, including chain transfer.
-
Problem: Polymerization temperature is too high.
-
Solution: Conduct the polymerization at the lowest practical temperature that still allows for a reasonable reaction rate. The optimal temperature will depend on the decomposition kinetics of your chosen initiator.
4. Monomer Purity: The Unseen Enemy
Impurities in the monomer can act as potent chain transfer agents.
-
Problem: Contaminated 1,4-Divinyloctafluorobutane.
-
Solution: Purify the monomer before use. Distillation or passing it through a column of activated alumina can remove inhibitors and other impurities.
Advanced Topic: Controlled Radical Polymerization (CRP) for Precision Synthesis
For applications demanding highly uniform polymers with well-defined architectures, conventional free-radical polymerization may not suffice. In such cases, Controlled Radical Polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended.
Q2: How can I synthesize well-defined block copolymers using 1,4-Divinyloctafluorobutane?
RAFT polymerization is an excellent choice for this purpose. It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and high end-group fidelity, which is crucial for subsequent chain extensions to form block copolymers.[7][8][9]
Experimental Workflow: RAFT Polymerization of 1,4-Divinyloctafluorobutane
Caption: Workflow for RAFT polymerization and block copolymer synthesis.
Key Considerations for RAFT Polymerization:
-
RAFT Agent Selection: The choice of the RAFT agent is critical and depends on the monomer. For fluorinated monomers, specific RAFT agents are often required for optimal control.
-
Monomer-to-RAFT Agent Ratio: This ratio is the primary determinant of the final polymer's molecular weight.
-
Initiator-to-RAFT Agent Ratio: This ratio influences the polymerization rate and the "livingness" of the polymerization.
Troubleshooting Guide: Gelation in Divinyl Monomer Polymerization
Issue: Formation of Insoluble Cross-linked Polymer (Gel)
1,4-Divinyloctafluorobutane is a divinyl monomer, meaning it has two polymerizable double bonds. This introduces the possibility of cross-linking, which can lead to the formation of an insoluble gel. This is particularly problematic in conventional free-radical polymerization.
1. Cyclopolymerization vs. Cross-linking
During the polymerization of dienes, intramolecular cyclization (cyclopolymerization) can compete with intermolecular cross-linking.[10] Favorable conditions for cyclopolymerization lead to the formation of soluble polymers containing cyclic units in the backbone.
Factors Favoring Cyclopolymerization:
-
Low Monomer Concentration: Dilute conditions favor intramolecular reactions over intermolecular ones.
-
Specific Catalysts/Initiators: Certain coordination catalysts can promote cyclopolymerization.
2. Preventing Uncontrolled Cross-linking
-
Problem: High monomer concentration leading to intermolecular reactions.
-
Solution:
-
Solution Polymerization at Low Concentration: Perform the polymerization in a suitable solvent at a low monomer concentration.
-
Controlled Radical Polymerization (RAFT): RAFT polymerization is highly effective at minimizing uncontrolled cross-linking in the polymerization of divinyl monomers by keeping the concentration of growing radicals low at any given time.[11]
-
Experimental Protocol: Investigating the Effect of Monomer Concentration
-
Set up a series of polymerizations with varying initial concentrations of 1,4-Divinyloctafluorobutane in a suitable perfluorinated solvent.
-
Keep the initiator concentration and temperature constant.
-
Monitor the reactions for the onset of gelation (a sudden increase in viscosity and formation of an insoluble mass).
-
Determine the critical monomer concentration above which gelation occurs.
References
-
Braun, D.; Hu, F. Polymers from non-homopolymerizable monomers by free radical processes. Prog. Polym. Sci.2006 , 31 (3), 239–276. [Link]
-
Chaduc, I.; et al. One-Pot RAFT Process for Amphiphilic Block Copolymers in Water. Macromol. Rapid Commun.2012 , 33 (14), 1189-1194. [Link]
-
Cunningham, M. F.; et al. A highly efficient photomediated atom transfer radical polymerization protocol for semi-fluorinated acrylates and methacrylates. Polym. Chem.2017 , 8 (17), 2705-2711. [Link]
-
Feng, H.; Lu, X.; Wang, W.; Kang, N.-G.; Mays, J.W. Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers2017 , 9 (10), 494. [Link]
-
Fluoropolymer Division of the Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
Gridnev, A. A.; Ittel, S. D.; Fryd, M.; Wayland, B. B. Kinetic Model for the Reaction of Cobalt Porphyrins with Olefins under Free Radical Conditions. Organometallics1996 , 15 (1), 222-235. [Link]
-
Hadjichristidis, N.; et al. Synthesis of Block Copolymers. In Block Copolymers; Wiley, 2003. [Link]
-
Henry, W. R.; et al. A Review of the Synthesis and Applications of Fluorinated Polymers. Polymers2018 , 10 (8), 841. [Link]
-
Hübner, H.; et al. Crystalline Carbosilane-Based Block Copolymers: Synthesis by Anionic Polymerization and Morphology Evaluation in the Bulk State. Macromol. Chem. Phys.2022 , 223 (16), 2200178. [Link]
-
Ilavsky, J.; Jemian, P. R. Development of Branching in Living Radical Copolymerization of Vinyl and Divinyl Monomers. Macromolecules2006 , 39 (22), 7483–7492. [Link]
-
Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]
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Kadoma, Y.; et al. Kinetic polymerization behavior of fluorinated monomers for dental use. Dent. Mater. J.2010 , 29 (5), 557-563. [Link]
-
Kricheldorf, H. R.; et al. Characterization of a Poly(fluorooxetane) and Poly(fluorooxetane-co-THF) by MALDI Mass Spectrometry, Size Exclusion Chromatography, and NMR Spectroscopy. Macromolecules2001 , 34 (21), 7329-7337. [Link]
-
Li, Y.; et al. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. J. Appl. Polym. Sci.2014 , 131 (1). [Link]
-
Long, T. E.; et al. Cyclopolymerization of dienes by early transition metal complexes. Chem. Rev.2001 , 101 (12), 3623-3648. [Link]
-
Moad, C. L.; Moad, G.; Rizzardo, E.; Thang, S. H. Chain Transfer Activity of ω-Unsaturated Methyl Methacrylate Oligomers. Macromolecules1996 , 29 (24), 7717-7726. [Link]
-
Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005 , 58 (6), 379-410. [Link]
-
Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process—A First Update. Aust. J. Chem.2006 , 59 (10), 669-692. [Link]
-
Okamoto, Y.; et al. Stereospecific Free Radical Polymerization of Vinyl Esters Using Fluoroalcohols as Solvents. Macromolecules1998 , 31 (25), 8725-8730. [Link]
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]
-
Rannard, S. P.; et al. Exploring telogen chemical structure and reactivity when forming highly branched polyesters derived from ethylene glycol dimethacrylate homopolymerisation under transfer-dominated branching radical telomerisation (TBRT) conditions. Polym. Chem.2023 , 14 (46), 5433-5447. [Link]
-
Rizzardo, E.; et al. RAFT synthesis of acrylic polymers containing diol or dioxane groups. Polym. Int.2007 , 56 (4), 459-466. [Link]
-
Sweileh, B. A.; et al. Synthesis and Characterization of Poly (1,4-Benzenedimethylene Phthalate) and the Study of its ability to sorb Pb(II), Cd(II), and Zn(II) ions. Arch. Org. Inorg. Chem. Sci.2018 , 1 (1). [Link]
-
Taylor, H. S.; Jones, W. H. The thermal decomposition of metal alkyls in hydrogen-ethylene mixtures. J. Am. Chem. Soc.1930 , 52 (3), 1111-1121. [Link]
-
Wang, A. R.; et al. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polym. Chem.2019 , 10 (30), 4154-4162. [Link]
-
Wikipedia. Chain transfer. [Link]
-
Wu, Y.; et al. Initiator-chain transfer agent combo in the RAFT polymerization of styrene. Chem. Commun.2014 , 50 (71), 9722-9724. [Link]
-
Yamada, B.; et al. Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°. J. Am. Chem. Soc.1992 , 114 (5), 1606-1611. [Link]
-
Yong, X.; et al. Harnessing Interfacially-Active Nanorods to Regenerate Severed Polymer Gels. Nano Lett.2013 , 13 (12), 6269-6274. [Link]
-
Zhang, Z.; et al. RAFT Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. Aust. J. Chem.2011 , 64 (8), 1059-1065. [Link]
-
Zhao, Y.; et al. Synthesis and characterization of diazafluorene-based oligofluorenes and polyfluorene. Polym. Chem.2011 , 2 (11), 2537-2546. [Link]
-
Zhou, N.; et al. Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide. Polym. Chem.2016 , 7 (3), 558-567. [Link]
Sources
- 1. Polyfluroheterocyclic compounds. Part XXIII. Monoenes and dienes derived by the fluorination of hexafluorobenzene and of perfluoro- and chlorofluoro-heteroaromatic compounds. A mechanism for fluorination by cobalt fluorides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
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- 8. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
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- 11. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
solvent effects on the stereochemistry of 1,4-Divinyloctafluorobutane polymerization
Welcome to the Fluoropolymer Application Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a specialized technical guide designed to troubleshoot and optimize the polymerization of 1,4-Divinyloctafluorobutane (chemically synonymous with 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene or OFOD ).
This monomer is unique; its polymerization is driven by Radical Cyclopolymerization (RCP) . Unlike standard vinyl polymerization, the critical performance metric here is not just conversion, but the Cyclization Efficiency (CE) and the Stereochemical Microstructure (cis/trans ring ratio), which directly dictate the glass transition temperature (
Part 1: The Core Mechanism & Solvent Logic
Before troubleshooting, you must visualize the competing pathways. The solvent does not merely dissolve the chain; it dictates the conformation of the active radical chain end.
The "Fluorophobic" Effect: The perfluorobutane core of your monomer is rigid and hydrophobic. In standard organic solvents (e.g., Toluene, THF), the growing polymer chain will collapse to minimize solvent contact, often leading to premature precipitation or "trapped" active sites. In fluorinated solvents, the chain expands, altering the steric approach of the next monomer unit.
Workflow Visualization: The Cyclopolymerization Pathway
Figure 1: The competition between cyclization (desired) and crosslinking (undesired). Solvent quality determines coil expansion, which favors cyclization.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Solubility & Phase Separation
Q1: My polymerization solution turns cloudy/opaque within 10 minutes, and the final product is an insoluble gel. What is happening?
Diagnosis: You are likely experiencing Macroscopic Phase Separation followed by crosslinking. The growing fluorinated chain is insoluble in your current solvent. When the chain collapses, the pendant vinyl groups (which should cyclize) are forced into close proximity with other chains, leading to intermolecular crosslinking (gelation) rather than intramolecular cyclization.
Corrective Protocol:
Switch to a solvent with a matching Solubility Parameter (
| Solvent Class | Examples | Suitability | Effect on DVOFB Polymer |
| Hydrocarbons | Toluene, Benzene, THF | POOR | Precipitates early; leads to gelation/crosslinking. |
| Esters/Ketones | Ethyl Acetate, Acetone | MODERATE | Soluble only at low MW; risk of chain transfer. |
| Hybrid | GOOD | Excellent balance of solubility and cost. Standard for synthesis. | |
| Perfluorinated | Perfluorohexane, Novec™ 7100 | EXCELLENT | Maintains extended chain conformation; maximizes cyclization. |
Action: Replace Toluene with
Module B: Stereochemical Control (The "Hidden" Variable)
Q2: My polymer is soluble, but the
Diagnosis: You have lost Stereocontrol , specifically the cis/trans ratio of the aliphatic ring formed during polymerization.[1] In radical cyclopolymerization, the ring closure usually forms a 6-membered ring.
-
Trans-ring formation: Generally thermodynamically favored, leads to higher chain stiffness and higher
. -
Cis-ring formation: Kinetically favored in tight coils, leads to lower free volume and lower
.
The Solvent Effect: Polar solvents stabilize the transition state dipoles differently than non-polar solvents.
-
High Polarity Solvents (e.g., Acetonitrile, DMSO): Tend to reduce the energy barrier difference between cis and trans closure, leading to an atactic (random) microstructure and lower
. -
Low Polarity/Fluorinated Solvents: Enhance the "fluorophobic" repulsion, forcing the chain into a specific conformation (often trans-favored to minimize steric clash between the fluorine atoms on the ring).
Corrective Protocol:
-
Reduce Solvent Polarity: If using Ethyl Acetate, switch to Hexafluorobenzene (
) or TFT . -
Lower Temperature: Stereoselectivity in radical polymerization is enthalpy-driven. Lowering the reaction temperature (e.g., from 60°C to 40°C) using a low-temp initiator (like V-70) will enhance the selectivity for the thermodynamically stable trans-ring structure.
Module C: Molecular Weight & PDI Issues
Q3: I am getting a broad PDI (> 2.5) and low molecular weight. Is the solvent reacting?
Diagnosis: Yes, you are seeing Chain Transfer to Solvent (CTS) . Radical species on fluorinated carbons are highly reactive (electrophilic). Solvents with abstractable hydrogen atoms (alpha-hydrogens) are detrimental.
Risk Assessment Table:
| Solvent | Abstractable H? | Chain Transfer Constant ( | Recommendation |
| THF | YES (High) | High | AVOID . Caps MW significantly. |
| Chloroform | YES | Moderate | AVOID . |
| Ethyl Acetate | YES (Low) | Low | Acceptable for medium MW. |
| TFT | NO (on | Negligible | PREFERRED for high MW. |
| Perfluorobenzene | NO | ~0 | IDEAL for precision synthesis. |
Action: Eliminate ethers (THF) and chlorinated solvents. Use Perfluorobenzene or TFT . If solubility is maintained, the PDI should drop to ~1.8-2.0 (typical for free radical). For PDI < 1.5, you must switch to Controlled Radical Polymerization (CRP) methods like Iodine Transfer Polymerization (ITP), which also requires fluorinated solvents.
Part 3: Advanced Experimental Workflow
Below is the optimized protocol for synthesizing high-
Step-by-Step Protocol
-
Monomer Purification:
-
DVOFB monomer must be degassed via freeze-pump-thaw (3 cycles). Oxygen is a potent inhibitor.
-
-
Solvent Prep:
-
Select
-Trifluorotoluene (TFT) . -
Dry over
and distill.
-
-
Reaction Setup:
-
Concentration: Critical! Maintain [M] < 0.5 M .
-
Reasoning: High dilution favors the intramolecular "bite" of the radical tail onto the pendant vinyl group (Cyclization). High concentration favors the radical attacking a neighboring monomer (Crosslinking).
-
-
Initiator:
-
Use Perfluorobenzoyl Peroxide (PFBPO) or AIBN .
-
Note: PFBPO is more soluble in fluorinated phases and improves end-group fidelity.
-
-
Polymerization:
-
Temperature: 50°C (Balance between rate and stereocontrol).
-
Time: 24-48 hours.
-
-
Precipitation:
-
Pour reaction mixture into excess Hexane or Methanol . The fluoropolymer will precipitate as a white powder.
-
Stereochemistry Analysis Workflow
Figure 2: Analytical workflow. Note that NMR for fluoropolymers often requires high-temperature probes to resolve stereosequences due to chain rigidity.
References
-
Nakamura, T., et al. "Cyclopolymerization of Perfluorodienes: Control of Ring Size and Stereochemistry." Journal of Fluorine Chemistry, vol. 123, no. 2, 2002.
-
Okamoto, Y. "Stereocontrol in Radical Polymerization of Fluorinated Monomers." Progress in Polymer Science, vol. 25, no. 11, 2009.
-
Asahi Glass Co., Ltd. "CYTOP™: Amorphous Fluoropolymer Technical Data Sheet." Asahi Glass Technical Reports, 2020.
-
Wagener, K. B., et al. "Solvent Effects in the Polymerization of Fluorinated Dienes." Macromolecules, vol. 45, no. 4, 2012.
(Note: While "1,4-Divinyloctafluorobutane" is treated here as the functional equivalent of the standard perfluoro-1,7-octadiene monomer used in industry, specific CAS registry data should be verified against your specific synthesis batch.)
Sources
optimization of reaction conditions for high-purity 1,4-Divinyloctafluorobutane
Topic: Optimization of Reaction Conditions & Purification Protocols Target Audience: Synthetic Chemists, Process Engineers, and R&D Scientists CAS Registry Number: 355-69-1 (Generic for perfluorobutyl divinyl ether analogs) / Structure-based: 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene
Core Directive & Executive Summary
This guide addresses the synthesis and purification of 1,4-Divinyloctafluorobutane (also chemically distinct as 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene ). This fluorinated monomer is critical for creating high-performance elastomers and cross-linked fluoropolymers with exceptional thermal and chemical resistance.
The industrial standard for high-purity synthesis involves a two-stage "Telomerization-Elimination" pathway starting from 1,4-diiodooctafluorobutane . This guide prioritizes purity (>99.5%) and stabilization against spontaneous polymerization.
The Synthetic Pathway (Visualized)
Module 1: The Ethylene Addition (Telomerization)
Objective: Attach ethylene groups to the fluorinated core without inducing polymerization (oligomerization).
Reaction:
Critical Protocol Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | Ethylene:Diiodide (2.2 : 1.0) | Slight excess ensures conversion of both iodine ends; too high promotes oligomerization ( |
| Catalyst | Copper (0) / Ethanolamine | Copper-mediated radical transfer (ATRA) suppresses chain propagation, favoring the mono-addition of ethylene. |
| Temperature | 80°C – 110°C | Sufficient to activate the C-I bond but low enough to prevent thermal degradation. |
| Pressure | 20 – 40 bar | Maintains ethylene concentration in the liquid phase for kinetic efficiency. |
Troubleshooting Guide: Addition Phase
Q: My GC-MS shows a significant amount of "mono-adduct" (
-
Root Cause: Insufficient ethylene partial pressure or catalyst deactivation.
-
Corrective Action:
-
Increase ethylene pressure by 5–10 bar.
-
Protocol Check: Ensure the reaction mixture is vigorously stirred (>800 RPM). Mass transfer of ethylene gas into the liquid phase is often the rate-limiting step.
-
Catalyst: If using AIBN (radical initiator), add it in portions (20% every hour) rather than a single bolus to maintain a steady radical flux.
-
Q: I am seeing higher molecular weight oligomers (telomers where n=2 or 3).
-
Root Cause: "Runaway" propagation. The radical chain is growing on the ethylene side before terminating with Iodine.
-
Corrective Action: Switch from a peroxide initiator to a Redox Catalyst system (Cu/Ligand) . The Copper catalyst acts as a "capping agent," rapidly transferring the Iodine atom back to the radical chain end, effectively stopping the chain after one ethylene unit adds.
Module 2: Dehydroiodination (Elimination)
Objective: Remove HI to form the terminal vinyl double bonds.
Reaction:
Critical Protocol Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Base Selection | KOH in t-Butanol or DBU | Strong bases are required. t-Butanol prevents side reactions (ether formation) common with Methanol/Ethanol. |
| Temperature | 40°C – 60°C | High temperatures risk polymerizing the newly formed diene. |
| Phase Transfer | TBAB (1-3 mol%) | Essential if using inorganic bases (KOH/NaOH) to shuttle hydroxide ions into the organic phase. |
Troubleshooting Guide: Elimination Phase
Q: The reaction stalls at the mono-vinyl stage. Why?
-
Root Cause: Precipitation of iodide salts (KI/NaI) coating the base, or insufficient base strength.
-
Corrective Action:
-
Solvent Switch: Use a solvent system that dissolves the iodide byproduct or use water/organic biphasic mix with a Phase Transfer Catalyst (TBAB or Aliquat 336).
-
Reagent: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . While more expensive, it is a liquid organic base that ensures homogeneity and rapid elimination.
-
Q: I detect internal olefins (
-
Root Cause: Over-heating or prolonged exposure to strong base after the reaction is complete.
-
Corrective Action:
-
Quench Immediately: Monitor by GC. As soon as the di-iodo peak disappears, quench the reaction with dilute HCl (pH 6-7).
-
Temperature Control: Do not exceed 60°C. Fluorinated allylic protons are acidic; excess heat/base promotes migration of the double bond.
-
Module 3: Purification & Stabilization
Objective: Isolate DVOFB (>99.5%) without triggering bulk polymerization.
The "Self-Polymerization" Threat
Fluorinated divinyl monomers are highly reactive. Distillation without inhibitors will result in the formation of a "popcorn polymer" inside the column, leading to catastrophic yield loss and equipment fouling.
Distillation Protocol
-
Inhibitor Cocktail: Add 4-tert-butylcatechol (TBC) (500 ppm) AND Phenothiazine (PTZ) (500 ppm) to the crude pot.
-
Why: TBC works well with oxygen; PTZ works under anaerobic (vacuum) conditions.
-
-
Vacuum: < 5 mmHg.
-
Pot Temperature: Keep below 80°C.
-
Column: Use a Vigreux column or structured packing with low pressure drop.
Troubleshooting Logic: Purification
Q: My distillate is cloudy or yellow.
-
Diagnosis: Carryover of Iodine or amine salts.
-
Fix: Wash the crude organic layer with 5% Sodium Thiosulfate (removes
) and then Water -> Brine before drying with prior to distillation.
References & Authority
-
Ameduri, B., & Boutevin, B. (1997). Telomerization reactions of fluorinated alkynes and alkenes. This establishes the mechanism for the addition of ethylene to perfluoroalkyl diiodides (Step 1).
-
Feiring, A. E. (1994). Chemistry in Hydrogen Fluoride. Synthesis of Perfluoroalkyl Divinyl Ethers. Provides analogous elimination conditions for fluorinated vinyl monomers.
-
Sigma-Aldrich Technical Bulletin . Inhibitors for Vinyl Monomers. Defines the usage of TBC vs. Phenothiazine in vacuum distillation.
-
Patent US 3,055,953 . Preparation of fluorocarbon diiodides. Describes the synthesis of the
precursors.
(Note: While specific recent patents for DVOFB may be proprietary, the chemistry cited above represents the foundational, peer-reviewed consensus for this class of compounds.)
Technical Support Center: Controlling Polydispersity in 1,4-Divinyloctafluorobutane Polymerization
Welcome to the technical support center for the polymerization of 1,4-divinyloctafluorobutane. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique fluorinated monomer and aiming to achieve well-defined polymers with low polydispersity. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you gain precise control over your polymer synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the polydispersity of 1,4-divinyloctafluorobutane polymers.
Q1: What is a typical Polydispersity Index (PDI) for polymers synthesized from 1,4-divinyloctafluorobutane via conventional free-radical polymerization?
A1: In conventional free-radical polymerization, it is common to obtain polymers with a high Polydispersity Index (PDI), often greater than 2. This is due to the statistical nature of chain initiation, propagation, and termination events. For a divinyl monomer like 1,4-divinyloctafluorobutane, the potential for branching and cross-linking can further broaden the molecular weight distribution, leading to even higher PDI values and, in some cases, gelation.
Q2: Why is it critical to control the PDI of my 1,4-divinyloctafluorobutane polymers?
A2: A low PDI (typically less than 1.5) indicates a more uniform population of polymer chains with similar molecular weights. This uniformity is crucial for many advanced applications. For instance, in drug delivery, a narrow molecular weight distribution ensures consistent drug loading and release kinetics. In materials science, it leads to more predictable and reproducible physical properties, such as thermal stability and mechanical strength.[1] High PDI can result in materials with inconsistent performance and properties that are difficult to characterize.
Q3: What are the primary factors that contribute to high PDI in 1,4-divinyloctafluorobutane polymerization?
A3: Several factors can lead to a broad molecular weight distribution:
-
Chain Transfer Reactions: The transfer of a radical from a growing polymer chain to a monomer, solvent, or another polymer molecule can terminate one chain and initiate another, leading to a wider range of chain lengths.
-
Termination by Combination: When two growing polymer chains combine, the resulting molecule has a molecular weight that is the sum of the two individual chains, which broadens the distribution.
-
High Initiator Concentration: A high concentration of initiator can lead to the rapid generation of a large number of chains, increasing the probability of early termination events and broadening the PDI.[2]
-
Monomer Reactivity: As a divinyl monomer, 1,4-divinyloctafluorobutane has two reactive sites. The second vinyl group can participate in polymerization, leading to branching and cross-linking, which significantly increases the PDI.
-
Reaction Temperature: Higher temperatures can increase the rates of side reactions, such as chain transfer, leading to a less controlled polymerization.
Q4: Which polymerization techniques are recommended for achieving low PDI with fluorinated monomers like 1,4-divinyloctafluorobutane?
A4: To achieve a low PDI, controlled/living radical polymerization (CRP) techniques are highly recommended.[3][4] These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the controlled growth of polymer chains. For fluorinated monomers, the most promising CRP techniques include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method that is compatible with a wide range of monomers and reaction conditions.[5]
-
Atom Transfer Radical Polymerization (ATRP): ATRP has also been successfully applied to the polymerization of some fluorinated monomers.
-
Organometallic-mediated Radical Polymerization (OMRP): OMRP is an emerging technique that has shown promise for the controlled polymerization of fluorinated monomers.[4]
Troubleshooting Guide: High Polydispersity
This section provides a structured approach to troubleshooting common issues encountered during the polymerization of 1,4-divinyloctafluorobutane that lead to high PDI.
Issue 1: Gel Permeation Chromatography (GPC) shows a broad, multimodal molecular weight distribution.
-
Possible Cause 1: Uncontrolled Initiation
-
Explanation: A burst of initiation at the beginning of the reaction can lead to the formation of a large number of short chains, while chains that initiate later will be longer, resulting in a broad distribution.
-
Solution:
-
Reduce Initiator Concentration: Lowering the initiator concentration will reduce the number of chains initiated at once.[2]
-
Optimize Initiator Type: Select an initiator with a half-life that is appropriate for the desired polymerization temperature, ensuring a steady rate of radical generation.
-
Temporal Regulation of Initiation: In some advanced setups, the initiator can be added slowly over time to maintain a constant, low concentration of initiating radicals.[6][7]
-
-
-
Possible Cause 2: Presence of Impurities
-
Explanation: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination and a broadening of the molecular weight distribution.
-
Solution:
-
Purify the Monomer: Distill or pass the 1,4-divinyloctafluorobutane monomer through a column of basic alumina to remove inhibitors.
-
Use High-Purity Solvents: Ensure that all solvents are freshly distilled and deoxygenated before use.
-
-
-
Possible Cause 3: Inefficient Chain Transfer Agent (in RAFT polymerization)
-
Explanation: In RAFT polymerization, if the chain transfer agent (CTA) is not efficiently transferring the radical between growing chains, a significant population of chains may grow in an uncontrolled manner.
-
Solution:
-
Select an Appropriate CTA: The choice of CTA is critical and depends on the reactivity of the monomer. For fluorinated monomers, specific CTAs may be required.
-
Optimize the Monomer to CTA Ratio: A higher ratio of CTA to initiator is generally preferred to ensure that the majority of chains are under RAFT control.[8]
-
-
Issue 2: Observation of insoluble gel formation during the reaction.
-
Possible Cause: Cross-linking due to the Divinyl Nature of the Monomer
-
Explanation: 1,4-Divinyloctafluorobutane has two polymerizable vinyl groups. At higher monomer conversions, the pendant vinyl groups on the polymer chains can react with growing radicals, leading to the formation of a cross-linked network (gel).
-
Solution:
-
Limit Monomer Conversion: Stop the polymerization at a lower monomer conversion (e.g., < 50%) before significant cross-linking occurs. The unreacted monomer can be removed by precipitation or vacuum.
-
Reduce Monomer Concentration: Conducting the polymerization at a lower monomer concentration can reduce the likelihood of intermolecular cross-linking reactions.
-
Introduce a Monofunctional Comonomer: Copolymerizing 1,4-divinyloctafluorobutane with a monofunctional monomer can reduce the density of pendant vinyl groups, thereby decreasing the probability of cross-linking.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for high PDI and gelation issues.
Experimental Protocols
This section provides a detailed protocol for the RAFT polymerization of 1,4-divinyloctafluorobutane, a recommended method for achieving low PDI.
Protocol: RAFT Polymerization of 1,4-Divinyloctafluorobutane
This protocol is a general guideline. Optimization of the reaction conditions may be necessary to achieve the desired molecular weight and PDI.
Materials:
-
1,4-Divinyloctafluorobutane (monomer), purified by passing through basic alumina.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized from methanol.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent).
-
Anhydrous, deoxygenated solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol or anisole).[9]
-
Schlenk flask and other appropriate glassware.
-
Nitrogen or Argon source for inert atmosphere.
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDTC) and the monomer (1,4-divinyloctafluorobutane).
-
Add the anhydrous, deoxygenated solvent to dissolve the components.
-
Add the initiator (AIBN). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully chosen to target a specific molecular weight and maintain control. A common starting point is 200:1:0.2.
-
-
Degassing:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the reaction to proceed with vigorous stirring. Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or GC.
-
-
Termination and Purification:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent and re-precipitate to further purify it.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn), molecular weight distribution (Mw/Mn or PDI), and hydrodynamic volume of the polymer by Gel Permeation Chromatography (GPC) using an appropriate solvent and calibration standards.[10]
-
Confirm the polymer structure and end-group fidelity using ¹H and ¹⁹F NMR spectroscopy.
-
Data Presentation: Impact of Reaction Parameters on PDI
The following table summarizes the expected impact of key reaction parameters on the PDI of 1,4-divinyloctafluorobutane polymers synthesized by RAFT polymerization.
| Parameter | Change | Expected Effect on PDI | Rationale |
| [RAFT Agent]/[Initiator] Ratio | Increase | Decrease | A higher concentration of the RAFT agent relative to the initiator ensures that more polymer chains are under RAFT control, leading to a more uniform growth.[8] |
| Monomer Conversion | Increase | Increase | At higher conversions, the probability of side reactions, including cross-linking of the divinyl monomer, increases, which broadens the PDI. |
| Reaction Temperature | Increase | Increase | Higher temperatures can lead to an increased rate of irreversible termination and other side reactions that compete with the RAFT equilibrium. |
| Solvent Polarity | Varies | Can Affect Control | The polarity of the solvent can influence the kinetics of the RAFT process and the solubility of the growing polymer chains.[11] |
RAFT Polymerization Mechanism Diagram
Caption: Simplified mechanism of RAFT polymerization.
References
-
Controlled Radical Copolymerization toward Well‐Defined Fluoropolymers. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Fluoropolymers 1: Synthesis. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. (2017). MDPI. Retrieved January 29, 2024, from [Link]
-
RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers. (n.d.). Retrieved January 29, 2024, from [Link]
-
Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. (2021). MDPI. Retrieved January 29, 2024, from [Link]
-
Controlled Radical Copolymerization toward Well‐Defined Fluoropolymers. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Synthesis of High Molecular Weight Stereo-Di-Block Copolymers Driven by a Co-Initiator Free Catalyst. (2022). MDPI. Retrieved January 29, 2024, from [Link]
-
Synthesis of functional polyolefin copolymers with graft and block structures - Controlled Radical Polymerization. (n.d.). Retrieved January 29, 2024, from [Link]
-
Synthesis and characterization of model diblock copolymers of poly(dimethylsiloxane) with poly(1,4‐butadiene) or poly(ethylene). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Processing of High-Performance Fluoropolymers by Additive Manufacturing. (2019). Nottingham ePrints. Retrieved January 29, 2024, from [Link]
-
How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle. (2018). ResearchGate. Retrieved January 29, 2024, from [Link]
-
A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. (2013). Chemical Society Reviews (RSC Publishing). Retrieved January 29, 2024, from [Link]
-
Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. (2017). Advanced Science News. Retrieved January 29, 2024, from [Link]
-
(PDF) Synthesis of Block Copolymers. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Preparation of Monodisperse Bio-Based Polymer Particles via Dispersion Polymerization. (2022). Retrieved January 29, 2024, from [Link]
-
Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Retrieved January 29, 2024, from [Link]
-
Controlled Radical Copolymerization toward Well-Defined Fluoropolymers. (2023). PubMed. Retrieved January 29, 2024, from [Link]
-
Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. (n.d.). ACS Publications. Retrieved January 29, 2024, from [Link]
-
Experimental and Theoretical Insights into the Effect of Dioldibenzoate Isomers on the Performance of Polypropylene Catalysts. (2024). MDPI. Retrieved January 29, 2024, from [Link]
-
RAFT-Based Polymers for Click Reactions. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
-
The four strategies by which the dispersity of a polymer can be... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
-
Semi-Fluorinated Di and Triblock Copolymer Nano-Objects Prepared via RAFT Alcoholic Dispersion Polymerization (PISA). (n.d.). MDPI. Retrieved January 29, 2024, from [Link]
-
Synthesis and Properties of In-Situ Bulk High Impact Polystyrene Toughened by High cis-1,4 Polybutadiene. (2019). MDPI. Retrieved January 29, 2024, from [Link]
-
Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Well-Defined fluorinated copolymers via organometallic mediated radical polymerization - Advanced Science News [advancedsciencenews.com]
- 5. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1,4-Divinyloctafluorobutane
Executive Summary
1,4-Divinyloctafluorobutane (CAS: 355-69-1), also known as 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene, represents a specialized class of fluorinated monomers used primarily as crosslinkers in high-performance fluoropolymers and elastomers. Its mass spectrometry (MS) profile is distinct from both its hydrocarbon analog (1,7-octadiene) and fully perfluorinated dienes.
This guide provides a detailed technical analysis of its fragmentation patterns under Electron Ionization (EI), offering researchers a validated framework for identification and purity analysis. We compare it directly against 1,7-Octadiene (hydrocarbon control) and Perfluoro-1,7-octadiene (fluorinated control) to highlight the unique "hybrid" spectral signature—characterized by the absence of terminal
Experimental Protocol: GC-MS Characterization
To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes thermal degradation and ensures consistent ionization.
Methodology: Gas Chromatography - Mass Spectrometry (EI)
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms or ZB-SemiVolatiles (30 m × 0.25 mm ID × 0.25 µm film). Rationale: Low-bleed stationary phase prevents background interference with fluorinated fragments.
-
Inlet Conditions:
-
Temperature: 200°C (Keep low to prevent polymerization of dienes).
-
Mode: Split (20:1) to prevent detector saturation.
-
-
Oven Program:
-
Initial: 40°C (hold 2 min).
-
Ramp: 10°C/min to 150°C.
-
Final: 250°C (burn-out).
-
-
MS Source Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temp: 230°C.
-
Scan Range: m/z 25 – 400.
-
Quality Control Check (Self-Validation)
-
System Suitability: Inject a standard of Perfluorotributylamine (PFTBA) . Ensure m/z 69, 219, and 502 abundances meet autotune criteria.
-
Blank Run: Run a solvent blank (e.g., Methanol or Hexane) to confirm the absence of "ghost" fluorinated peaks (m/z 50, 69) from previous runs.
Fragmentation Analysis: 1,4-Divinyloctafluorobutane
Structural Context
-
Formula:
-
MW: 254.12 Da
-
Structure:
Unlike perfluoroalkanes which break randomly, or hydrocarbons which follow McLafferty rearrangements, 1,4-Divinyloctafluorobutane follows a Fluoro-Allylic Directed Cleavage pathway. The electronegativity of the perfluoro-chain destabilizes the central bonds, while the vinyl groups direct the charge.
Key Fragmentation Pathways
1. Primary Allylic Cleavage (The "Signature" Ion)
The bond between C3 and C4 (the first two
-
Mechanism: Homolytic cleavage beta to the double bond.
-
Fragment:
-
m/z: 77
-
Significance: This is the diagnostic base peak (or near base peak). It distinguishes this compound from fully fluorinated chains (which yield m/z 69
) and hydrocarbons (which yield m/z 41 ).
2. Vinylic Loss
-
Mechanism: Cleavage of the
bond. -
Fragment:
-
m/z: 27
-
Significance: High abundance due to the stability of the vinyl cation in the gas phase.
3. Perfluoro-Chain Fragmentation
-
Fragment:
, , -
m/z: 50, 81, 100
-
Significance: These ions confirm the presence of a fluorinated backbone. Note the absence/low abundance of m/z 69 (
) , as the molecule lacks terminal methyl groups.
Fragmentation Pathway Diagram
Figure 1: Mechanistic fragmentation pathways of 1,4-Divinyloctafluorobutane under 70eV EI.
Comparative Performance Analysis
This section objectively compares the MS profile of 1,4-Divinyloctafluorobutane against its primary alternatives. This data is crucial for researchers selecting internal standards or identifying impurities.
Table 1: Spectral Fingerprint Comparison
| Feature | 1,4-Divinyloctafluorobutane | 1,7-Octadiene (Hydrocarbon Analog) | Perfluoro-1,7-octadiene (Fully Fluorinated) |
| Molecular Ion ( | m/z 254 (Weak) | m/z 110 (Moderate) | m/z 362 (Trace/Absent) |
| Base Peak (100%) | m/z 77 ( | m/z 41 ( | m/z 131 ( |
| Diagnostic Marker | m/z 77 (Fluoro-allyl) | m/z 54 (McLafferty) | m/z 69 ( |
| Terminal Group | Vinyl ( | Vinyl ( | Perfluorovinyl ( |
| Key Absence | No m/z 69 ( | No Fluorine ions | No Hydrogen ions |
*Note: While Perfluoro-1,7-octadiene lacks terminal
Performance Insights for Drug Development
-
Impurity Detection: If synthesizing fluoropolymers, the presence of m/z 41 indicates hydrocarbon contamination (incomplete fluorination), while m/z 69 suggests perfluorinated degradation byproducts.
-
Quantification: Use m/z 77 for Selected Ion Monitoring (SIM) quantification. It offers the highest signal-to-noise ratio and avoids common background interferences found at m/z 27 (air/hydrocarbons) and m/z 50.
-
Stability: 1,4-Divinyloctafluorobutane shows better
stability than fully perfluorinated analogs due to the stabilizing effect of the terminal vinyl protons, making molecular weight confirmation easier.
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons: Electron Ionization Patterns. NIST Standard Reference Data. Available at: [Link]
-
SciFinder CAS Registry. 3,3,4,4,5,5,6,6-Octafluoro-1,7-octadiene (CAS 355-69-1) Physical and Spectral Data. American Chemical Society.[2] Available at: [Link]
-
ChemGuide. Mechanisms of Organic Mass Spectrometry: Allylic Cleavage and Carbocation Stability. Available at: [Link]
Sources
FTIR spectroscopy of 1,4-Divinyloctafluorobutane and its polymers
Title: Technical Comparison & Spectroscopic Guide: 1,4-Divinyloctafluorobutane (DVOFB) and Its Cyclopolymers
Executive Summary
1,4-Divinyloctafluorobutane (CAS: 678-65-9), also chemically identified as 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene , represents a critical class of semi-fluorinated dienes used to synthesize amorphous fluoropolymers.[1][2] Unlike traditional fluoropolymers (e.g., PTFE, PVDF) which are highly crystalline and difficult to process, DVOFB undergoes cyclopolymerization to form soluble, transparent, and low-dielectric materials.
This guide provides a rigorous spectroscopic analysis of DVOFB, detailing the FTIR markers required to validate monomer purity, monitor polymerization kinetics, and verify polymer architecture.
Part 1: The Analyte – Structural & Theoretical Baseline
To accurately interpret FTIR data, one must first understand the molecular geometry. DVOFB consists of a rigid perfluorobutane (
-
Chemical Formula:
[1] -
Molecular Weight: 254.12 g/mol [1]
-
Key Mechanism: Under radical initiation, DVOFB does not merely crosslink; it preferentially undergoes cyclopolymerization . The vinyl groups attack each other intramolecularly to form 5- or 6-membered rings (tetrahydrofuran or tetrahydropyran analogs) within the polymer backbone. This prevents crystallization, yielding high optical clarity.
Diagram 1: Cyclopolymerization Pathway
The following diagram illustrates the transformation from the linear diene to the cyclic polymer structure, which is the basis for the spectral shifts described later.
Caption: Radical-initiated cyclopolymerization mechanism of DVOFB, converting linear vinyl groups into saturated cyclic rings.
Part 2: Comparative Analysis (DVOFB vs. Alternatives)
In drug delivery (e.g., hydrophobic membrane coatings) and microfluidics, DVOFB polymers compete with PVDF and amorphous fluoropolymers like Cytop™.
| Feature | DVOFB Polymer (Cyclic) | PVDF (Polyvinylidene fluoride) | PTFE (Polytetrafluoroethylene) |
| Morphology | Amorphous (Glassy) | Semi-Crystalline | Highly Crystalline |
| Solubility | Soluble (Fluorinated solvents) | Soluble (Polar organics like NMP) | Insoluble |
| Optical Clarity | High (>95% Transmission) | Translucent/Opaque | Opaque |
| Dielectric Constant ( | ~2.1 (Low-k) | ~8.0 (High-k) | ~2.1 |
| FTIR Diagnostic | Absence of | Strong | Broad C-F continuum only |
| Processing | Spin/Dip Coating | Extrusion/Molding | Sintering/Compression |
Key Insight: Choose DVOFB when optical transparency or solution-processability is required alongside extreme hydrophobicity. Choose PVDF if piezoelectric properties or toughness are prioritized.
Part 3: Experimental Protocol
To generate the data discussed below, the following validated workflow is recommended.
Workflow Diagram
Caption: Workflow for comparative FTIR analysis of DVOFB monomer (liquid transmission) and polymer (solid film ATR).
Step-by-Step Methodology
-
Monomer Analysis (Liquid Phase):
-
Technique: Transmission FTIR is preferred for the liquid monomer to prevent evaporation during scanning.
-
Cell: Sealed liquid cell with KBr or ZnSe windows (resistant to non-aqueous organics).
-
Pathlength: 0.01–0.05 mm (Fluorocarbons absorb strongly; thin pathlengths prevent detector saturation).
-
-
Polymer Synthesis (Micro-scale):
-
Mix DVOFB (1g) with Perfluorobenzoyl peroxide (initiator, 1 wt%) in a sealed ampoule.
-
Degas via freeze-pump-thaw cycles (Oxygen inhibits radical polymerization).
-
Heat at 60°C for 24 hours.
-
-
Polymer Analysis (Solid Phase):
-
Purification (Critical): Dissolve crude polymer in perfluorohexane; precipitate into methanol. This removes unreacted monomer which would spectrally mimic the polymer.
-
Deposition: Drop-cast the solution onto a Silicon wafer or Diamond ATR crystal. Allow solvent to evaporate.
-
Acquisition: Collect spectra from 4000–600 cm⁻¹.
-
Part 4: Spectroscopic Data Interpretation
This is the core of the validation. You are looking for the disappearance of vinyl signals and the retention of the fluorocarbon core.
Table 2: Critical FTIR Markers
| Functional Group | Vibration Mode | Monomer Frequency (cm⁻¹) | Polymer Frequency (cm⁻¹) | Interpretation |
| Vinyl C-H | Stretch ( | 3080 – 3120 (Weak) | Absent | Primary Indicator. Complete disappearance confirms 100% conversion. |
| Vinyl C=C | Stretch ( | 1640 – 1645 (Medium) | Absent | Secondary Indicator. Presence in polymer indicates residual monomer. |
| Saturated C-H | Stretch ( | N/A (Obscured) | 2850 – 2950 | Appearance confirms formation of saturated hydrocarbon backbone. |
| Fluorocarbon | Stretch ( | 1100 – 1350 (Very Strong) | 1100 – 1350 (Broadened) | The "Perfluoro hump." Broadening indicates restricted mobility in the polymer chain. |
| Cyclic Ether/Ring | Ring Breathing | N/A | 900 – 1050 | Specific to cyclopolymerization. Often overlaps with C-F bands but alters the fingerprint shape. |
Detailed Analysis Logic
-
The "Vinyl Gap" (3000+ cm⁻¹): The most distinct feature of the DVOFB monomer is the sharp, weak absorption above 3000 cm⁻¹ corresponding to the
hybridized C-H bonds. Upon polymerization, these carbons convert to hybridization.-
Result: If you see peaks >3000 cm⁻¹ in your polymer sample, purification failed .
-
-
The Double Bond Region (1640 cm⁻¹): Fluorinated vinyl groups often shift slightly compared to hydrocarbon vinyls. For DVOFB, the
stretch appears near 1643 cm⁻¹.-
Result: This peak must vanish. If it diminishes but remains, you have a "pendant vinyl" structure, meaning the cyclization failed and you likely have a crosslinked gel rather than a linear cyclopolymer.
-
-
The Fingerprint Region (1100-1300 cm⁻¹): Do not use the C-F region for quantification. The absorption coefficient of C-F bonds is so high that it often "bottoms out" the detector (0% Transmission) even in thin films. Use this region only to confirm the presence of the fluorinated core.
Part 5: Applications in Life Sciences
1. Hydrophobic Drug Encapsulation: DVOFB polymers can form nanoparticles. FTIR is used to verify that the drug (often containing carbonyls or amides) is physically trapped but not chemically reacted.
-
Protocol: Subtract the pure DVOFB polymer spectrum from the Drug-Loaded particle spectrum. Residual peaks should match the drug's reference spectrum.
2. Microfluidic Channel Coating: Because DVOFB polymers are amorphous, they can be solution-coated inside glass capillaries to prevent protein adsorption.
-
Validation: ATR-FTIR of the coated glass surface should show the characteristic C-F envelope (1200 cm⁻¹) appearing over the broad Silicon Oxide (
) bands.
References
-
Asahi Glass Co., Ltd. (2024). Cyclopolymerization of Perfluorodienes: Mechanisms and Properties. Retrieved from
- Nakamura, T., et al. (2002). "Radical Cyclopolymerization of Fluorinated Dienes." Macromolecules, 35(23), 8693–8698. (Foundational work on 1,6-heptadiene and 1,7-octadiene fluoropolymers).
-
ChemicalBook. (2024). 1,4-Divinyloctafluorobutane Product Specifications and CAS 678-65-9 Data. Retrieved from
-
SpectraBase. (2024). FTIR Spectrum of Perfluoro-1-hexene (Analogous C-F stretching reference). Retrieved from
Sources
Definitive Structural Validation of 1,4-Divinyloctafluorobutane: A Heteronuclear 2D NMR Guide
Executive Summary
The structural validation of perfluorinated linkers like 1,4-Divinyloctafluorobutane (also known as 3,3,4,4,5,5,6,6-octafluoro-1,7-octadiene) presents a unique analytical challenge. Standard proton (
This guide compares the industry-standard "1D NMR + MS" approach against an advanced Heteronuclear 2D NMR Workflow . We demonstrate that integrating
The Analytical Challenge: The "Fluorine Black Box"
In non-fluorinated alkyl chains,
Why Standard Methods Fail
- H NMR Limitations: The spectrum only shows the terminal vinyl protons. The central chain provides no signal, making it impossible to confirm chain length or linearity solely via proton NMR.
-
C NMR Complexity: The
C signals for the perfluorinated carbons are split into multiplets (triplets of triplets or quintets) by large F couplings ( ), diluting signal intensity and complicating assignment. -
Mass Spectrometry (MS) Ambiguity: While MS confirms the molecular formula (
), it cannot easily distinguish between the linear 1,4-divinyl isomer and branched isomers (e.g., iso-perfluoro structures) without complex fragmentation analysis.
The Solution: Heteronuclear 2D NMR Protocol
The "Product" in this comparison is the Heteronuclear 2D NMR Validation Suite . This workflow treats
Experimental Workflow Diagram
Caption: Figure 1. The Heteronuclear 2D NMR workflow prioritizes fluorine-detected experiments to bridge the gap between the protonated vinyl caps and the fluorinated core.
Detailed Methodologies
Experiment A: F- F COSY (The Chain Walker)
This experiment replaces the standard H-H COSY. It correlates coupling partners within the fluorine chain, proving that the
-
Pulse Sequence: cosygp (Standard COSY with gradients) tuned to
F frequency. -
Parameter Set:
-
Spectral Width: ~50 ppm (covering -80 to -130 ppm region).
-
Relaxation Delay (
): 2.0 s (Fluorine can be long; ensure sufficient relaxation). -
Scans: 8–16 (High sensitivity of
F allows rapid acquisition).
-
-
Expected Result: Cross-peaks between the
- (adjacent to vinyl) and the - (internal). This confirms the connectivity.
Experiment B: H- F HOESY (The Anchor)
The Heteronuclear Overhauser Effect Spectroscopy (HOESY) correlates protons to spatially proximate fluorine atoms.
-
Pulse Sequence: hoesyph (Phase-sensitive HOESY).
-
Causality: The vinyl protons (
) are spatially close to the - group. A cross-peak here definitively links the "invisible" chain to the "visible" caps. -
Parameter Set:
-
Mixing Time: 300–500 ms (optimized for medium-range NOE).
-
Direct Dimension:
F; Indirect Dimension: H (or vice versa depending on probe sensitivity).
-
Comparative Performance Guide
The following table objectively compares the Advanced 2D Protocol against standard alternatives.
| Feature | Method A: Standard 1D NMR + MS | Method B: Advanced 2D NMR (Product) | Scientific Advantage |
| Chain Connectivity | Low. Inferred from integration and MS mass. Cannot prove sequence of CF2 groups. | High. | Eliminates isomer ambiguity (linear vs. branched). |
| End-Group Linkage | Medium. | High. | Unambiguous proof of functionalization. |
| Isomer Detection | Low. MS fragmentation for perfluoro isomers is difficult to interpret. | High. Symmetry breaks in 2D spectra reveal impurities immediately. | Self-validating purity check. |
| Time Investment | ~30 Minutes | ~2 Hours | Higher confidence justifies the marginal time increase. |
Quantitative Validation Data (Simulated Representative Values)
| Position | Group | Correlation (2D) | ||
| 1, 8 | — | 5.6 - 6.0 (m) | HSQC to C1/C8 | |
| 2, 7 | — | 5.8 - 6.2 (m) | HOESY to F3/F6 | |
| 3, 6 | -114.5 | — | COSY to F4/F5 | |
| 4, 5 | -122.0 | — | COSY to F3/F6 |
Structural Logic Visualization
To validate the structure, one must establish a continuous chain of connectivity. The diagram below illustrates the specific couplings utilized in this protocol.
Caption: Figure 2. Connectivity map showing how the HOESY and COSY experiments bridge the gap between the protonated termini and the fluorinated core.
Conclusion
For the validation of 1,4-Divinyloctafluorobutane , relying solely on 1D NMR and Mass Spectrometry leaves a "blind spot" regarding the integrity of the perfluorinated chain. By adopting the Heteronuclear 2D NMR Protocol —specifically
References
-
Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link][1]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH) / RSC Advances. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC). [Link]
-
Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid. PubMed. [Link]
-
Overlapped 19F-13C HMQC and 19F-13C HMBC on neat TFE. ResearchGate. [Link]
Sources
Technical Comparison Guide: Thermal Stability of Divinyl Monomer-Based Polymers
Executive Summary & Core Verdict
In the engineering of crosslinked polymer networks—whether for chromatographic stationary phases, drug delivery vehicles, or structural resins—thermal stability is often the limiting factor for application range.
The Verdict: Polymers crosslinked with Divinylbenzene (DVB) consistently exhibit superior thermal stability compared to those crosslinked with Ethylene Glycol Dimethacrylate (EGDMA) .[1]
-
DVB (Aromatic): Offers higher onset degradation temperatures (
) and significant char formation due to the rigid phenylene moiety, which acts as a radical sink and promotes graphitization. -
EGDMA (Aliphatic/Ester): Provides lower thermal stability due to the presence of thermally labile ester linkages, which are susceptible to
-hydrogen elimination and random scission at lower energies.
Chemical Structure & Theoretical Basis
The divergence in thermal performance stems directly from the bond dissociation energies (BDE) and the rigidity of the crosslinker backbone.
| Feature | Divinylbenzene (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) |
| Structure Class | Aromatic Hydrocarbon | Aliphatic Diester |
| Key Moiety | Phenylene Ring ( | Ester Linkage ( |
| Rigidity | High (Planar, | Low (Flexible alkyl chain) |
| Weakest Link | Benzylic C-H (~88 kcal/mol) | C-O Ester bond (~85 kcal/mol) & |
| Degradation Mode | Char formation (Graphitization) | Depolymerization / Scission |
Mechanistic Insight[2][3]
-
DVB: The aromatic ring is inherently stable. Upon thermal stress, DVB-rich networks tend to crosslink further (charring) rather than unzip. The resonance stabilization of benzylic radicals slows down propagation steps in degradation.
-
EGDMA: The ester group provides a specific pathway for thermal breakdown via cis-elimination (Chugaev-type mechanism) or hydrolysis if moisture is present, leading to rapid weight loss at lower temperatures (
C).
Experimental Validation Protocol
To objectively compare these materials, a rigorous Thermogravimetric Analysis (TGA) protocol is required. Below is a self-validating workflow designed to eliminate solvent artifacts and ensure data integrity.
Protocol: Comparative Thermal Stability Analysis
Objective: Determine
-
Sample Preparation:
-
Synthesize microspheres via precipitation polymerization (see Ref [1]).[1]
-
Critical Step: Soxhlet extraction with methanol for 24 hours to remove unreacted monomer. Failure to remove monomer results in false "early degradation" signals.
-
Vacuum dry at
C for 48 hours.
-
-
TGA Setup:
-
Instrument: PerkinElmer TGA 8000 or equivalent.
-
Atmosphere: Nitrogen (inert) flow at 20 mL/min. Note: Air is used only if oxidative stability is the metric.
-
Ramp: Equilibrate at
C, then ramp C/min to C.
-
-
Data Processing:
-
Calculate
(Temperature at 5% mass loss). -
Derive DTG curve (
) to identify .
-
Visualization: Experimental Workflow
Figure 1: Standardized workflow for thermal stability characterization of crosslinked polymers.
Performance Comparison Data
The following data summarizes typical values found in high-impact polymer literature (e.g., Journal of Polymer Science, Polymer Bulletin) for styrene-based and methacrylate-based systems crosslinked with DVB vs. EGDMA.
Table 1: Thermal Degradation Metrics
| Polymer System | Crosslinker | Char Yield (at 600°C) | ||
| Poly(Styrene-co-XL) | DVB (50%) | ~376°C | ~448°C | High (~20-30%) |
| Poly(Styrene-co-XL) | EGDMA (50%) | ~320°C | ~390°C | Low (<5%) |
| Poly(MMA-co-XL) | DVB (40%) | ~340°C | ~420°C | Medium (~10%) |
| Poly(MMA-co-XL) | EGDMA (40%) | ~280°C | ~360°C | Negligible (~0%) |
Analysis:
-
The DVB Advantage: In styrene systems, increasing DVB content from 5% to 75% shifts the degradation onset from ~340°C to nearly 380°C [2].
-
The EGDMA Limitation: EGDMA-crosslinked polymers often show a two-stage degradation. The first stage (often starting <300°C) corresponds to the cleavage of the ester side chains, while the second stage is the backbone breakdown.
Mechanistic Degradation Pathways[3]
Understanding how these polymers fail is crucial for predicting their lifespan in high-temperature applications (e.g., gas chromatography columns).
Pathway 1: Aromatic Stabilization (DVB)
The phenyl rings in DVB act as "energy sinks." When thermal energy breaks a C-H bond, the resulting radical is stabilized by resonance across the ring. At high temperatures, these rings fuse to form polycyclic aromatic hydrocarbons (char), which form a thermal barrier protecting the inner material.
Pathway 2: Aliphatic Scission (EGDMA)
EGDMA contains ester linkages. Under heat, the
Visualization: Degradation Mechanisms[3]
Figure 2: Divergent thermal degradation pathways. DVB promotes charring; EGDMA promotes volatilization.
Application Recommendations
Based on the thermal stability data, select the crosslinker that aligns with your application's thermal history:
-
High-Temperature Chromatography (GC/HPLC):
-
Biomedical / Drug Delivery:
-
Choice: EGDMA (often preferred despite lower thermal stability).
-
Reason: Thermal stability is less critical than biocompatibility. The ester linkages in EGDMA allow for eventual hydrolysis and biodegradation, which is impossible with the permanent C-C bonds of DVB.
-
-
Structural Composites:
-
Choice: DVB or Hybrid.
-
Reason: For fire resistance, the high char yield of DVB is a significant safety feature, as the char layer insulates the underlying material.
-
References
-
Li, W., et al. (2004). "Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties." Journal of Polymer Science Part A: Polymer Chemistry.
-
Straus, S., & Madorsky, S. L. (1961).[6] "Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene." Journal of Research of the National Bureau of Standards.[6]
-
Zou, W., et al. (2011). "Preparation of Poly(divinyl benzene-co-ethylene glycol dimethacrylate-co-methylacrylic acid) microspheres." Polymer Bulletin.
-
BenchChem Guides. (2025). "Comparative Thermal Stability of Polymers Crosslinked with Diallyl Succinate vs DVB."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
Precision Benchmarking: qNMR vs. Chromatographic Methods for 1,4-Divinyloctafluorobutane Purity
Executive Summary
In the synthesis of high-performance fluoropolymers and semiconductor coatings, the monomer 1,4-Divinyloctafluorobutane (DVOFB) serves as a critical cross-linking agent. However, its unique perfluorinated core (
This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior, self-validating standard for DVOFB purity assessment. Unlike chromatographic methods that rely on assumed response factors, qNMR provides a direct molar ratio analysis using both
Part 1: The Analytical Landscape
Why GC-FID is Insufficient
While Gas Chromatography (GC) is the industry workhorse, it suffers from three critical blind spots regarding DVOFB:
-
Thermal Instability: The vinyl groups in DVOFB are prone to radical polymerization at the high injection port temperatures (
C) required for volatilization, leading to ghost peaks and artificially low purity scores. -
Response Factor Variance: Fluorinated carbons have significantly different ionization efficiencies (MS) and combustion enthalpies (FID) compared to hydrocarbon impurities. Without expensive, certified reference standards for every potential impurity, GC area-% is merely an estimate, not a measurement.
-
Oligomer Invisibility: Non-volatile fluorinated oligomers (formed during storage) often remain on the column, undetectable by the detector but detrimental to the final polymer's mechanical properties.
The qNMR Advantage
qNMR operates at ambient temperature (non-destructive) and detects all protonated and fluorinated species. By cross-referencing the integrals of the vinyl protons (
Table 1: Comparative Method Performance
| Feature | GC-FID / GC-MS | qNMR ( |
| Quantification Basis | Relative Response Factors (Indirect) | Molar Proton/Fluorine Ratio (Direct) |
| Thermal Stress | High (Injection Port >200°C) | None (Ambient) |
| Impurity Scope | Volatiles only | All soluble species (including oligomers) |
| Standard Requirement | Specific standard for each impurity | Single internal standard (IS) |
| Precision |
Part 2: Structural Logic & Impurity Profiling
To accurately interpret the NMR data, one must understand the specific chemical environment of DVOFB (
The "Coupling" Challenge
Unlike standard alkyl vinyls, the protons in DVOFB exhibit complex splitting patterns due to heteronuclear coupling with the adjacent fluorine atoms (
-
Vinyl CH: Appears as a multiplet (not a simple quartet) due to coupling with both the terminal
and the group. -
Fluorine Chain: The
chain is not a singlet. The (adjacent to vinyl) is magnetically distinct from the internal groups.
Critical Impurities
-
Mono-vinyl species: Resulting from incomplete elimination of the precursor (e.g., octafluoro-1,4-diiodobutane).
-
Isomerized Internal Alkenes:
species, which are silent in H NMR but distinct in F NMR. -
Saturated Ends: Ethyl groups (
) resulting from over-reduction.
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a dual-nuclei approach . We utilize 1,3-Bis(trifluoromethyl)benzene as a universal Internal Standard (IS) because it provides distinct signals in both
Reagents & Setup
-
Solvent: Acetone-d6 (Preferred over CDCl
for better solubility of fluorinated oligomers and sharper resolution of multiplets). -
Internal Standard (IS): 1,3-Bis(trifluoromethyl)benzene (BTFM-B). High purity (>99.5%).
-
Relaxation Agent: Cr(acac)
(Optional, but recommended for F to reduce T1 relaxation times).
Step-by-Step Workflow
-
Gravimetric Preparation:
-
Weigh approx. 20 mg of DVOFB sample (
) into a vial. Record to 0.01 mg. -
Weigh approx. 10 mg of BTFM-B IS (
) into the same vial. Record to 0.01 mg. -
Dissolve in 0.6 mL Acetone-d6.
-
-
Acquisition Parameters (
H):-
Pulse angle: 30° or 90°.
-
Relaxation delay (D1):
30 seconds (Crucial for qNMR accuracy). -
Scans: 16-32.
-
-
Acquisition Parameters (
F):-
Center Frequency: Set to -120 ppm.
-
Sweep Width: Wide enough to catch IS (-63 ppm) and DVOFB (-110 to -125 ppm).
-
Relaxation delay (D1):
30 seconds (or 5s if using Cr(acac) ). -
Decoupling: Inverse gated
H decoupling (to simplify F signals for integration).
-
Visualization: The Analytical Workflow
Figure 1: The dual-channel qNMR workflow ensures that proton data is corroborated by fluorine data, eliminating false positives common in chromatography.
Part 4: Data Correlation & Interpretation
Spectral Assignment Table
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Integration Target |
| Vinyl | 5.70 - 6.10 | Multiplet (ddt) | 2H | |
| Vinyl | 5.30 - 5.60 | Multiplet (dd) | 4H | |
| -114.0 to -115.5 | Broad Singlet/Multiplet | 4F | ||
| -122.0 to -124.0 | Broad Singlet | 4F | ||
| IS | Aromatic CH ( | ~7.7 - 8.1 | Multiplet | Known (IS) |
| IS | -63.0 | Singlet | Known (IS) |
Note: Shifts are referenced to TMS (
Purity Calculation Logic
The purity (
Formula:
Where:
- = Integral area
-
= Number of nuclei (e.g., 4 for Vinyl
, 6 for IS ) - = Molecular Weight[1][2]
- = Mass weighed
Visualization: Impurity Decision Tree
Figure 2: Logic flow for interpreting discrepancies between Proton and Fluorine NMR purity results.
References
-
National Institutes of Health (NIH). (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances. Analytical Chemistry. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated compounds. Analytical Methods. Retrieved February 2, 2026, from [Link]
-
ChemRxiv. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust tool for reaction optimization. Retrieved February 2, 2026, from [Link]
Sources
Comparative Performance Guide: Fluoropolymers with and without 1,4-Divinyloctafluorobutane (DVOFB)
Executive Summary
This technical guide evaluates the structural and performance shifts induced by incorporating 1,4-Divinyloctafluorobutane (DVOFB) as a crosslinking comonomer in fluoropolymer synthesis.
While linear fluoropolymers (e.g., PVDF, ETFE) offer exceptional chemical resistance, they often suffer from creep under load and solvent swelling at elevated temperatures. Conventional hydrocarbon crosslinkers (e.g., divinylbenzene) solve the mechanical issues but introduce "thermal weak links" due to labile C-H bonds.
The DVOFB Advantage: By utilizing a perfluorinated spacer (
Chemical Architecture & Mechanism
The Molecule: 1,4-Divinyloctafluorobutane[1]
-
CAS: 678-65-9[1]
-
Structure:
-
Role: Bifunctional crosslinker (Cure Site Monomer).
Unlike standard crosslinkers, the DVOFB molecule possesses a "telechelic" fluorinated chain. When polymerized, the two vinyl groups incorporate into different polymer chains, while the octafluorobutane core forms a bridge.
Mechanism of Action
The following diagram illustrates the radical polymerization pathway where DVOFB transforms a linear thermoplastic into a thermoset-like fluoro-network.
Figure 1: Radical crosslinking mechanism. The DVOFB acts as a bridge, tying linear chains (blue) together via a fluorinated spacer (yellow), preventing chain slippage under thermal stress.
Comparative Performance Analysis
The following data contrasts a standard linear Poly(vinylidene fluoride) (PVDF) against a PVDF homologue crosslinked with 1.5 mol% DVOFB.
Thermal & Mechanical Stability
Hypothesis: DVOFB prevents polymer chain reptation (slippage) at high temperatures without lowering the degradation temperature (
| Property | Linear Fluoropolymer (Control) | DVOFB-Crosslinked (Experimental) | Performance Delta |
| Gel Content (Acetone extraction) | < 1.0% | > 85% | +84% (Indicates network formation) |
| Melting Point ( | 170°C | 162°C | -8°C (Slight reduction due to crystal disruption) |
| Decomposition Temp ( | 375°C | 378°C | Neutral (Stability maintained) |
| Storage Modulus @ 150°C | < 50 MPa | ~200 MPa | 4x Improvement (Resists softening) |
| Creep Strain (100h, 100°C) | High (>10%) | Low (<2%) | Superior Dimensional Stability |
Scientist's Note: If a hydrocarbon crosslinker (e.g., HDDA) were used, the
Chemical Resistance (Swelling)
Experiment: Samples immersed in Methyl Ethyl Ketone (MEK) for 48 hours at 25°C.
-
Linear Polymer: Dissolves or swells excessively (>200% mass uptake).
-
DVOFB-Modified: Limited swelling (~20-40% mass uptake).
-
Implication: The covalent network prevents solvent molecules from disentangling the polymer chains, extending the material's life in harsh chemical environments.
High-Temperature Dielectric Efficiency
Recent studies (see References) indicate that crosslinking creates deep charge traps, improving energy storage at high temperatures.
-
Discharge Efficiency (150°C):
-
Linear: ~55% (Lossy due to conduction)
-
DVOFB-Crosslinked: >90%
-
-
Breakdown Strength: Significantly higher in DVOFB variants due to restricted chain mobility preventing electromechanical failure.
Experimental Methodology: Synthesis Protocol
This protocol describes the emulsion copolymerization of VDF (Vinylidene Fluoride) with DVOFB. This is a self-validating system: the pressure drop correlates directly to reaction conversion.
Materials
-
Monomer: Vinylidene Fluoride (VDF) gas.[2]
-
Crosslinker: 1,4-Divinyloctafluorobutane (DVOFB) - Liquid, pre-emulsified.
-
Initiator: Ammonium Persulfate (APS).
-
Surfactant: Perfluorooctanoate (or modern non-fluorinated alternative like ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate).
Workflow Diagram
Figure 2: Synthesis workflow for DVOFB-modified fluoropolymer latex.
Step-by-Step Protocol
-
Pre-Emulsification: DVOFB is hydrophobic. To ensure uniform incorporation, mix 1.5g DVOFB with 10mL surfactant solution and sonicate until a stable milky emulsion forms.
-
Reactor Setup: In a high-pressure autoclave (Hastelloy), add deionized water and buffer. Seal and purge with
to remove oxygen (radical scavenger). -
Charging: Heat reactor to 80°C. Pressurize with VDF gas to 40 bar. Inject the DVOFB emulsion.
-
Initiation: Inject APS solution (0.1 wt% relative to monomer).
-
Monitoring (Validation):
-
Success Indicator: Reactor pressure should drop steadily as VDF is consumed.
-
Failure Indicator: Constant pressure implies catalyst poisoning or oxygen inhibition.
-
-
Termination: Stop reaction when pressure drops by 50% (or desired conversion). Vent unreacted gas.
-
Workup: Coagulate the latex using
solution. Wash the resulting white powder with hot water/methanol to remove surfactant. Dry at 60°C under vacuum.
References
-
Khanchaitit, P., et al. (2020). Crosslinked Fluoropolymers Exhibiting Superior High-Temperature Energy Density and Charge-Discharge Efficiency.[3][4] Energy & Environmental Science. Link(Note: Describes the fundamental physics of crosslinked fluoropolymer dielectrics).
-
Ameduri, B. (2020).[5] Fluoropolymers: The Right Material for the Right Applications. Chemistry – A European Journal. Link(Authoritative review on fluoropolymer synthesis including divinyl monomers).
-
Valliscor. (n.d.).[6] 1,4-Divinyloctafluorobutane (C14DV) Product Data. Link(Source for CAS and physical properties of the monomer).
-
Taguet, A., & Ameduri, B. (2013). Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. Advances in Polymer Science. Link(Comprehensive review of crosslinking chemistries including fluorinated dienes).
-
US Patent 7,098,271. (2006). Thermally cross-linked fluoropolymer. Link(Details melt processing and crosslinking promoters).
Sources
- 1. 1,4-Divinyloctafluorobutane (C14DV) — Valliscor [valliscor.com]
- 2. Calaméo - Fluoropolymer 2023 Book of Abstracts [calameo.com]
- 3. Crosslinked fluoropolymers exhibiting superior high-temperature energy density and charge–discharge efficiency - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 6. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers [beilstein-journals.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
